Benzo[c]isothiazol-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,1-benzothiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKJAICVFPRVHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(SN=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10946844 | |
| Record name | 2,1-Benzothiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10946844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2400-12-6 | |
| Record name | 2,1-Benzothiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10946844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,1-benzothiazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Benzo C Isothiazol 3 Amine and Its Derivatives
Contemporary Synthetic Approaches to the Benzoisothiazole Core Structure
The synthesis of the benzoisothiazole scaffold is a focal point of modern heterocyclic chemistry. Researchers have developed a robust portfolio of reactions that can be broadly categorized into intramolecular cyclization strategies and intermolecular coupling reactions. These methods often leverage the principles of oxidative bond formation and transition-metal catalysis to achieve the desired molecular architecture.
Intramolecular Cyclization Strategies
Intramolecular cyclization represents a powerful and direct approach to the benzoisothiazole core, typically involving the formation of a key nitrogen-sulfur (N-S) bond from a suitably substituted benzene (B151609) derivative.
Oxidative dehydrogenative cyclization is a prominent strategy for constructing the benzoisothiazole ring system by forming an intramolecular N-S bond through the coupling of N-H and S-H groups. rsc.orgrsc.org This approach is valued for its atom economy, as it avoids the need for pre-installed leaving groups.
In 2013, a notable copper(I)-catalyzed method was developed for synthesizing benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides. rsc.orgrsc.org This reaction proceeds via an intramolecular oxidative dehydrogenative cyclization, utilizing molecular oxygen (O₂) as the sole and environmentally benign oxidant. rsc.orgrsc.org The process efficiently couples N-H and S-H bonds to forge the new N-S bond, providing a range of benzo[d]isothiazol-3(2H)-ones in excellent yields. rsc.org This catalytic system demonstrates high functional group tolerance and is effective with as little as 0.3 mol% of the copper catalyst. rsc.org
Beyond copper, other catalytic systems have been explored. A heterogeneous catalyst, tetra-substituted sulfonated cobalt phthalocyanine (B1677752) (CoPcS), has been employed for the same transformation in aqueous media, offering good to excellent yields and the advantage of catalyst recycling. rsc.org Additionally, a KBr-catalyzed intramolecular oxidative dehydrogenative cyclization has been reported, also using O₂ as the oxidant. rsc.org These methods highlight the versatility of oxidative cyclization in forming the critical N-S bond of the benzoisothiazole core. rsc.orgrsc.org
| Catalyst System | Starting Material | Oxidant | Key Features |
| Copper(I) | 2-Mercaptobenzamides | O₂ | Low catalyst loading, excellent yields, high functional group tolerance. rsc.orgrsc.org |
| CoPcS (heterogeneous) | 2-Mercaptobenzamides | O₂ | Aqueous media, catalyst is recyclable. rsc.org |
| KBr | 2-Mercaptobenzamides | O₂ | Alternative catalytic system for N-S bond formation. rsc.org |
As a sustainable and powerful tool in organic synthesis, electrochemistry offers an alternative to chemical oxidants for dehydrogenative cyclization. rsc.org In 2021, an electrochemical protocol for the synthesis of benzo[d]isothiazol-3(2H)-ones was reported, proceeding via an intramolecular N-S bond formation. rsc.org
This method utilizes 2-mercaptobenzamides as starting materials in an undivided cell under constant-current electrolysis. rsc.org The process is notable for being catalyst- and supporting electrolyte-free, generating hydrogen gas (H₂) as the only byproduct, which aligns with the principles of green chemistry. rsc.orgnih.gov The reaction provides moderate to good yields of various benzo[d]isothiazol-3(2H)-ones. rsc.org This electrochemical approach represents a significant advance, replacing conventional chemical oxidants with electricity as a clean redox agent. rsc.orgacs.org
| Method | Starting Material | Key Conditions | Advantages |
| Electrochemical Cyclization | 2-Mercaptobenzamides | Constant-current electrolysis, undivided cell | Green (H₂ byproduct), avoids chemical oxidants, moderate to good yields. rsc.org |
| Electrochemical Cyclization | Arylthioamides | Catalyst-free, supporting electrolyte-free, flow reactor | Good to excellent yields, high current efficiencies, easily scalable. nih.gov |
Domino reactions, also known as cascade or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. nih.gov This strategy is employed to construct complex fused heterocyclic systems, such as Benzo rsc.orgorganic-chemistry.orgisothiazolo[2,3-a]pyrazine-6,6-dioxide.
The synthesis of this specific fused system has been achieved through a multi-step, one-pot procedure starting from readily available chalcones. nih.govresearchgate.netresearchgate.net The sequence begins with the reaction of chalcones with chlorosulfonic acid to produce chalcone (B49325) sulfonyl chlorides. nih.govresearchgate.net These intermediates are then brominated to yield dibromo chalcone sulfonyl chlorides. nih.govresearchgate.net The final ring-closing step involves reacting these dibrominated intermediates with a diamine, such as 1,2-diaminopropane, in boiling ethanol. nih.govresearchgate.net This sequence of reactions, while not a true domino process in the strictest sense of sequential, uninterrupted transformations, efficiently builds the complex Benzo rsc.orgorganic-chemistry.orgisothiazolo[2,3-a]pyrazine-6,6-dioxide scaffold in a single pot from the dibromo intermediate. nih.govresearchgate.net
Intermolecular Coupling and Annulation Reactions
Intermolecular strategies construct the benzoisothiazole ring by bringing together two or more separate components. These methods often rely on transition-metal catalysis to facilitate the key bond-forming steps, such as C-S and N-S bond formation.
Transition metals are extensively used to catalyze the formation of the benzoisothiazole core through various intermolecular cross-coupling and annulation reactions. These catalysts enable efficient C-S and N-S bond formations that are otherwise challenging.
Copper (Cu): Copper catalysts, in both Cu(I) and Cu(II) oxidation states, are widely used. A CuCl-catalyzed cascade reaction of 2-halobenzamides with elemental sulfur (S₈) was developed for the synthesis of benzo[d]isothiazol-3(2H)-ones. rsc.org Similarly, CuBr₂ has been used to catalyze the reaction between 2-iodobenzamides and S₈ under microwave irradiation. rsc.org Copper(I) iodide (CuI) catalyzes a cascade reaction between 2-bromobenzamides and potassium thiocyanate (B1210189) (KSCN), while copper(I) bromide (CuBr) is effective when carbon disulfide (CS₂) is used as the sulfur source. rsc.org
Palladium (Pd): Palladium catalysts are effective for intramolecular C-S bond formation. For instance, the synthesis of 2-substituted benzothiazoles can be achieved from thiobenzanilides via a palladium-catalyzed C-H functionalization followed by C-S bond formation. acs.org
Nickel (Ni): Nickel catalysts also feature in the synthesis of benzoisothiazoles. A recyclable nano-nickel ferrite (B1171679) catalyst (nano-NiFe₂O₄) has been successfully used in the cascade reaction of 2-halobenzamides with elemental sulfur, demonstrating the utility of heterogeneous nickel catalysis. rsc.org
Rhodium (Rh): Rhodium(III) catalysts have been employed in tandem annulation reactions to construct benzoisothiazole compounds. rsc.orgrsc.org An efficient method involves the reaction of free NH-sulfoximines with alkenes, proceeding through a sequence of Rh(III)-catalyzed ortho C-H activation, olefination, and subsequent intramolecular aza-Michael cyclization. rsc.org This approach provides a novel route to the benzoisothiazole framework with good functional group tolerance. rsc.org
Silver (Ag): Silver-catalyzed reactions have been developed for the functionalization of the benzothiazole (B30560) core. A notable example is the silver-catalyzed decarboxylative direct C2-alkylation of benzothiazoles with carboxylic acids, which allows for the synthesis of 2-alkyl benzothiazoles. rsc.org Another silver(I)-catalyzed reaction transforms benzothiazol-2(3H)-ones into benzo rsc.orgrsc.orgnih.govthiadiazoles, showcasing skeletal editing of the core structure. organic-chemistry.org
| Metal Catalyst | Reactants | Reaction Type | Product |
| Copper (Cu) | 2-Halobenzamides + S₈/KSCN/CS₂ | Cascade C-S/N-S formation | Benzo[d]isothiazol-3(2H)-ones rsc.org |
| Palladium (Pd) | Thiobenzanilides | C-H functionalization/C-S cyclization | 2-Substituted benzothiazoles acs.org |
| Nickel (Ni) | 2-Halobenzamides + S₈ | Cascade C-S/N-S formation | Benzo[d]isothiazol-3(2H)-ones rsc.org |
| Rhodium (Rh) | NH-Sulfoximines + Alkenes | C-H activation/Tandem annulation | Benzoisothiazoles rsc.org |
| Silver (Ag) | Benzothiazoles + Carboxylic acids | Decarboxylative C2-alkylation | 2-Alkyl benzothiazoles rsc.org |
Aryne-Based Routes for Substituted Benzoisothiazoles
A notable and convergent approach for the synthesis of substituted benzoisothiazoles involves the use of aryne intermediates. acs.org This method offers a more environmentally friendly alternative to traditional syntheses that often rely on hazardous reagents like disulfur (B1233692) dichloride or phosphorus pentachloride. acs.org
The reaction combines an aryne, generated in situ from a 2-(trimethylsilyl)aryl triflate precursor using a fluoride (B91410) source, with a 1,2,5-thiadiazole (B1195012) derivative. acs.orgacs.org This cycloaddition reaction leads to the formation of the benzoisothiazole ring system. A key advantage of this methodology is the ability to readily vary the substitution patterns on both the benzene ring and the isothiazole (B42339) moiety by choosing appropriately substituted precursors. acs.org
Specifically, to directly synthesize 3-amino substituted benzo[d]isothiazoles, 3-hydroxy-4-aminothiadiazoles are employed as the "S-N=C(R)" fragment. acs.orgacs.org The reaction proceeds with the incorporation of the amino substituent into the final product. acs.org This strategy has been shown to be effective for a range of thiadiazoles and benzyne (B1209423) precursors, providing the corresponding 3-substituted benzoisothiazoles in good to excellent yields. acs.org For instance, the reaction of 2-(trimethylsilyl)phenyl triflate with 3,4-dichloro-1,2,5-thiadiazole (B139948) in the presence of CsF yields 3-chlorobenzoisothiazole. acs.org
C-H Bond Functionalization Strategies for Scaffold Assembly
Direct C-H bond functionalization has emerged as a powerful tool for the synthesis of benzoisothiazole derivatives, offering an atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates. acs.org
One such strategy involves a palladium-catalyzed process for the synthesis of 2-substituted benzothiazoles from thiobenzanilides. acs.org This method proceeds through a C-H functionalization and intramolecular C-S bond formation sequence. acs.org The use of a catalytic system, often comprising a palladium(II) salt and a copper(I) co-catalyst, facilitates this transformation, leading to variously substituted benzothiazoles in high yields with good functional group tolerance. acs.org
Another approach utilizes a palladium/copper co-catalyzed C-H bond functionalization for the direct synthesis of benzobisthiazole derivatives. nih.gov This protocol allows for the one-pot functionalization of both thioimidate positions of the benzobisthiazole core. nih.gov Furthermore, C-H functionalization can be achieved through the formation of thiazol-2-yl-phosphonium intermediates. Benzothiazoles react with triphenylphosphine (B44618) to form these salts, which can then react with various nucleophiles under mild conditions. researchgate.net
Metal-Free Synthetic Protocols for Benzoisothiazoles
In the pursuit of more sustainable and cost-effective synthetic methods, metal-free protocols for the synthesis of benzoisothiazoles have been developed. These methods avoid the use of transition-metal catalysts, which can be expensive and pose environmental concerns. nih.gov
One such approach involves a three-component reaction of aromatic amines, aliphatic amines, and elemental sulfur under catalyst- and additive-free conditions. This method achieves the formation of double C-S bonds and one C-N bond through the cleavage of C-N and multiple C-H bonds. nih.gov Another metal-free strategy employs PCl3 to promote the cleavage, acylation, and cyclization of disulfides and carboxylic acids to produce benzothiazoles. clockss.org
Visible-light-mediated, metal-free synthesis of benzothiazoles has also been reported. Inexpensive and reusable graphitic carbon nitride (g-C3N4) can catalyze the intramolecular C-H functionalization/C-S bond formation under an air atmosphere at room temperature. organic-chemistry.org
Precursor-Based Synthetic Routes to Benzoisothiazol-3-amine and Analogs
These routes focus on the construction of the benzoisothiazole ring system from precursors that already contain a significant portion of the final structure, often leading directly to the desired 3-amino functionality or a closely related derivative.
Routes from 2-Mercaptobenzamides
A common and effective strategy for the synthesis of benzo[d]isothiazol-3(2H)-ones, which are precursors to benzoisothiazol-3-amines, involves the intramolecular cyclization of 2-mercaptobenzamides. nih.govmdpi.com This transformation typically involves the formation of an N-S bond.
Copper(I)-catalyzed intramolecular N-S bond formation through oxidative dehydrogenative cyclization of 2-mercaptobenzamides under an oxygen atmosphere has been shown to produce a variety of benzo[d]isothiazol-3(2H)-ones in excellent yields. mdpi.com In a move towards greener chemistry, a heterogeneous catalyst, tetra-substituted sulfonated cobalt phthalocyanine (CoPcS), has been employed for this synthesis in aqueous media, also under an oxygen atmosphere. nih.govmdpi.com This method allows for good to excellent yields and the recycling of the reaction medium. mdpi.com
An electrochemical approach has also been developed for the dehydrogenative cyclization of 2-mercaptobenzamides. This method utilizes constant-current electrolysis in an undivided cell to form the N-S bond, yielding benzo[d]isothiazol-3(2H)-ones in moderate to good yields with hydrogen gas as the only byproduct. nih.gov
Strategies Employing 2-Halobenzamides
2-Halobenzamides serve as versatile precursors for the synthesis of benzo[d]isothiazol-3(2H)-ones through intermolecular reactions with various sulfur sources. nih.gov These reactions typically require a transition-metal catalyst to facilitate the formation of C-S and N-S bonds.
A copper-catalyzed cascade reaction of 2-halobenzamides with elemental sulfur (S8) has been developed to produce benzo[d]isothiazol-3(2H)-ones in moderate to good yields. nih.gov The reactivity of the 2-halobenzamide is dependent on the halogen, with the order being 2-iodobenzamide (B1293540) > 2-bromobenzamide (B1207801) > 2-chlorobenzamide. nih.gov Microwave irradiation has been shown to enhance the efficiency of this reaction when using 2-iodobenzamides. nih.gov
Carbon disulfide (CS2) can also be used as a sulfur source in a copper(I)-catalyzed reaction with 2-halobenzamides to afford benzo[d]isothiazol-3(2H)-ones. nih.govresearchgate.net This process involves a consecutive S-C and S-N bond formation. researchgate.net
Synthesis from 3-Substituted-2-fluoro-benzonitriles
An alternative route involves the reaction of 2-halogenbenzonitrile compounds with a mixture of an alkaline sulfide (B99878) or hydrogen sulfide and an alkyl halide. This process produces a 2-(alkylthio)benzonitrile intermediate. This intermediate is then reacted with a halogenating agent or an oxidant, followed by treatment with an acid to yield the 1,2-benzisothiazoline-3-one.
Data Tables
Table 1: Aryne-Based Synthesis of 3-Chlorobenzoisothiazole
| Aryne Precursor | Thiadiazole | Fluoride Source | Solvent | Temperature (°C) | Product | Yield (%) |
| 2-(trimethylsilyl)phenyl triflate | 3,4-dichloro-1,2,5-thiadiazole | CsF | MeCN | 60 | 3-chlorobenzoisothiazole | 45 |
Data sourced from acs.org
Table 2: Synthesis of Benzo[d]isothiazol-3(2H)-ones from 2-Halobenzamides and Sulfur Sources
| 2-Halobenzamide | Sulfur Source | Catalyst | Conditions | Product |
| 2-Iodobenzamide | S8 | CuCl | Not specified | Benzo[d]isothiazol-3(2H)-one |
| 2-Bromobenzamide | S8 | CuCl | Not specified | Benzo[d]isothiazol-3(2H)-one |
| 2-Chlorobenzamide | S8 | CuCl | Not specified | Benzo[d]isothiazol-3(2H)-one |
| 2-Iodobenzamide | S8 | CuBr2 | Microwave irradiation | Benzo[d]isothiazol-3(2H)-one |
| 2-Halobenzamide | CS2 | Cu(I) | Not specified | Benzo[d]isothiazol-3(2H)-one |
Data compiled from nih.gov
Approaches Utilizing Nitroaromatic Precursors (e.g., o-nitrobenzoic acid)
The synthesis of benzo[c]isothiazol-3-amine from o-nitroaromatic precursors, such as o-nitrobenzoic acid, typically involves a multi-step sequence. A key intermediate in this pathway is often an o-aminothiobenzamide derivative. The general strategy involves the initial conversion of the o-nitrobenzoic acid to a more reactive species, followed by the introduction of a sulfur source and subsequent amination and cyclization.
A plausible synthetic route commences with the esterification of o-nitrobenzoic acid to its corresponding methyl or ethyl ester. This ester can then undergo nucleophilic aromatic substitution of the nitro group or a suitably activated ortho-leaving group with a sulfur nucleophile. However, a more common approach involves the reduction of the nitro group to an amine, followed by functionalization.
For instance, o-nitrobenzoic acid can be converted to its acid chloride, which then reacts with a source of ammonia (B1221849) to form o-nitrobenzamide. The nitro group of o-nitrobenzamide can be reduced to an amino group, yielding o-aminobenzamide. This intermediate can then be thionated using a reagent like Lawesson's reagent to produce o-aminothiobenzamide. The final step is an oxidative cyclization of o-aminothiobenzamide to form the this compound ring. This cyclization can be achieved using various oxidizing agents.
A related approach involves the ammonolysis of nitro-substituted benzoic acid esters, where an alkoxycarbonyl group is converted to an amide, and a halogen or other leaving group on the benzene ring is simultaneously substituted by an amino group. google.com
Table 1: Plausible Multi-step Synthesis from o-Nitrobenzoic Acid
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | o-Nitrobenzoic acid | SOCl₂, reflux; then NH₄OH | o-Nitrobenzamide |
| 2 | o-Nitrobenzamide | Fe/HCl or H₂/Pd-C | o-Aminobenzamide |
| 3 | o-Aminobenzamide | Lawesson's reagent, toluene, reflux | o-Aminothiobenzamide |
Reactions Involving 1,2,5-Thiadiazole Intermediates
The synthesis of this compound from 1,2,5-thiadiazole intermediates represents a less conventional and sparsely documented approach. This route would likely involve a ring transformation or rearrangement of a pre-formed 2,1,3-benzothiadiazole (B189464), an isomer of the target ring system. wikipedia.org The high aromaticity and stability of the 1,2,5-thiadiazole ring often make such transformations challenging. acs.org
Theoretical pathways could involve the reductive cleavage of the 2,1,3-benzothiadiazole ring to an o-diaminobenzene derivative, followed by a series of functional group manipulations to introduce a sulfur-containing moiety and re-cyclize to the benzo[c]isothiazole (B8754907) system. However, direct and efficient methods for this specific ring transformation are not well-established in the literature. Electrophilic and nucleophilic substitution reactions on the benzene ring of 2,1,3-benzothiadiazole are known, but these typically maintain the integrity of the thiadiazole ring. wikipedia.orgacs.orgnih.gov
Given the lack of substantial research in this area, the synthesis of this compound via 1,2,5-thiadiazole intermediates remains a speculative rather than a practically applied methodology.
Preparation of Pseudo-Saccharine Amines
A significant and practical route to derivatives of this compound involves the use of "pseudo-saccharin" intermediates. These are derivatives of saccharin (B28170) (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) where the exocyclic oxygen at the 3-position is replaced by other functional groups, most notably a chlorine atom, to form pseudo-saccharin chloride.
Pseudo-saccharin chloride is a key reactive intermediate that can be readily synthesized from saccharin by treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This chloro derivative is highly susceptible to nucleophilic attack at the 3-position.
The reaction of pseudo-saccharin chloride with a wide range of primary and secondary amines provides a straightforward method for the synthesis of N-substituted 3-aminobenzo[c]isothiazole-1,1-dioxides, which are often referred to as pseudo-saccharine amines. This reaction typically proceeds under mild conditions, often in an inert solvent, to afford the desired products in good yields.
Table 2: Synthesis of Pseudo-Saccharine Amines
| Starting Material | Reagent | Product |
|---|---|---|
| Saccharin | PCl₅ or SOCl₂ | Pseudo-saccharin chloride |
| Pseudo-saccharin chloride | R-NH₂ (Primary amine) | N-Alkyl/Aryl-benzo[c]isothiazol-3-amine-1,1-dioxide |
Derivatization Strategies for Enhancing Molecular Complexity
N-Alkylation and N-Arylation of the Amine Moiety
The exocyclic amino group of this compound is a prime site for derivatization through N-alkylation and N-arylation reactions. These modifications are crucial for modulating the physicochemical and biological properties of the core scaffold.
N-Alkylation can be achieved through classical methods, such as the reaction of the amine with alkyl halides (e.g., alkyl iodides or bromides) in the presence of a base. The choice of base and solvent can influence the efficiency of the reaction and the degree of alkylation (mono- vs. dialkylation). Microwave-assisted N-alkylation has also been reported as an efficient method for the synthesis of N-alkylated azaheterocycles. nih.gov
N-Arylation is typically accomplished using transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, employing palladium catalysts with specialized phosphine (B1218219) ligands, is a powerful tool for forming the C-N bond between the amine and an aryl halide or triflate. Copper-catalyzed Ullmann condensation is another viable method for N-arylation, particularly with aryl iodides and bromides.
Table 3: General Conditions for N-Alkylation and N-Arylation
| Reaction | Substrates | Catalyst/Reagents | General Conditions |
|---|---|---|---|
| N-Alkylation | This compound, Alkyl halide | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, CH₃CN) | Room temperature to reflux, or microwave irradiation |
| N-Arylation | This compound, Aryl halide/triflate | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., K₃PO₄) | Inert solvent (e.g., toluene, dioxane), elevated temperature |
Regioselective Substitution on the Benzo Ring (e.g., Nitro, Methoxy (B1213986) Groups)
Introducing substituents onto the benzo ring of this compound allows for fine-tuning of its electronic and steric properties. The regioselectivity of these substitutions is governed by the directing effects of the fused isothiazole ring and any existing substituents.
Electrophilic Aromatic Substitution: The benzo[c]isothiazole ring system is generally electron-deficient, which can make electrophilic aromatic substitution challenging, often requiring harsh conditions. Nitration, a common electrophilic substitution, can be achieved using a mixture of nitric acid and sulfuric acid. The position of nitration will be influenced by the directing effects of the fused heterocyclic ring and the amine group (or a protected form thereof). For the related 2,1,3-benzothiadiazole, electrophilic substitution typically occurs at the 4- and 7-positions. wikipedia.org
Directed Ortho-Metalation (DoM): A more controlled and regioselective method for functionalization is directed ortho-metalation. This strategy involves the use of a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce substituents with high regioselectivity. For this compound, the amino group, particularly after conversion to a suitable DMG like an amide or a carbamate, can direct metalation to the C4 position.
Table 4: Regioselective Substitution Strategies
| Reaction | Strategy | Directing Group | Position of Substitution | Example Electrophiles |
|---|---|---|---|---|
| Nitration | Electrophilic Aromatic Substitution | Fused isothiazole ring and amino group | Typically C4 and/or C6 | HNO₃/H₂SO₄ |
| Halogenation | Electrophilic Aromatic Substitution | Fused isothiazole ring and amino group | Typically C4 and/or C6 | Br₂/HBr or NBS/H₂SO₄ researchgate.net |
Fusion with Other Heterocyclic Systems (e.g., Piperazine (B1678402), Pyrazine (B50134), Triazole)
The fusion of additional heterocyclic rings onto the this compound framework leads to the creation of novel, complex polycyclic systems with potentially unique properties. This can be achieved by utilizing the reactivity of the 3-amino group or by constructing the new ring from substituents on the benzo portion.
Piperazine and Pyrazine Fusion: The 3-amino group of this compound can act as a nucleophile in reactions to build fused pyrazine rings. For example, condensation of the amine with α-dicarbonyl compounds or their equivalents can lead to the formation of a pyrazine ring fused to the isothiazole moiety. nih.govresearchgate.net The synthesis of benzo nih.govnih.govisothiazolo[2,3-a]pyrazine derivatives has been reported, although the synthetic route described starts from chalcones and builds the entire heterocyclic system in a convergent manner rather than by annulation to a pre-existing this compound. nih.govresearchgate.net
Triazole Fusion: The formation of a fused triazole ring often involves the reaction of a hydrazino-functionalized precursor with a one-carbon synthon or the 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. To achieve this with this compound, the amino group would first need to be converted into a hydrazine (B178648) or an azide. Alternatively, a triazole ring can be constructed on the benzene portion of the molecule, leading to isomers such as benzo nih.govnih.govthiazolo[2,3-c] nih.govnih.govthieme-connect.detriazoles. thieme-connect.denih.gov The synthesis of such systems often starts from precursors other than this compound itself.
Table 5: Strategies for Heterocyclic Fusion
| Fused Heterocycle | General Approach | Key Intermediates/Reagents |
|---|---|---|
| Pyrazine | Condensation of a diamine with a 1,2-dicarbonyl compound | 3,4-Diaminobenzo[c]isothiazole, glyoxal (B1671930) or equivalent |
| Pyrazine | Reaction of 3-aminobenzo[c]isothiazole with α-haloketones followed by cyclization | α-Haloketones |
| Triazole | Cyclization of a hydrazino derivative | Formic acid, carbon disulfide |
Synthesis of Functionalized Side Chains (e.g., Alkylaminoacyl, Sulfonamide)
The amino group at the 3-position of the benzo[c]isothiazole ring serves as a versatile handle for the introduction of various functionalized side chains, significantly modifying the molecule's properties. The synthesis of derivatives bearing alkylaminoacyl and sulfonamide moieties are common strategies to explore structure-activity relationships. These syntheses typically involve standard acylation and sulfonylation reactions of the primary amine.
Alkylaminoacyl Derivatives
The introduction of an alkylaminoacyl side chain is achieved through an amide coupling reaction. This involves reacting this compound with a suitable carboxylic acid. A common and efficient method for this transformation is the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid for nucleophilic attack by the amine. mdpi.com
The general reaction involves stirring the carboxylic acid with DCC in an appropriate solvent like dichloromethane (B109758) (CH2Cl2). After a short period to allow for the activation of the acid, this compound is added to the mixture. The reaction proceeds, typically at room temperature, to form the corresponding N-(benzo[c]isothiazol-3-yl)amide derivative. mdpi.com The insoluble dicyclohexylurea byproduct formed during the reaction can be easily removed by filtration.
A variety of carboxylic acids can be employed in this synthesis, leading to a diverse range of functionalized side chains. For instance, the coupling with N-protected amino acids would yield peptide-like derivatives, while coupling with other substituted alkanoic acids introduces different lipophilic or functional groups.
Table 1: Synthesis of N-(Benzo[c]isothiazol-3-yl)alkanamide Derivative
| Reactant 1 | Reactant 2 | Coupling Agent | Solvent | Product |
|---|
Note: 'R' represents a generic alkyl or functionalized alkyl group.
Sulfonamide Derivatives
The synthesis of sulfonamide derivatives of this compound is generally accomplished by reacting the amine with a sulfonyl chloride. researchgate.netumich.edu This reaction is a standard method for forming sulfonamides from primary amines. Typically, this compound is treated with an appropriately substituted benzenesulfonyl chloride or other sulfonyl chloride in the presence of a base, such as pyridine, which also serves as the solvent. excli.de
The reaction mixture is stirred, often at room temperature, until completion, which can be monitored by thin-layer chromatography (TLC). excli.de Upon completion, the product is typically isolated by pouring the reaction mixture into water, which precipitates the crude sulfonamide. Further purification can be achieved by recrystallization or column chromatography. excli.de This methodology allows for the synthesis of a wide array of sulfonamide derivatives by varying the substituent on the sulfonyl chloride reactant. researchgate.netresearchgate.net
Table 2: General Synthesis of Benzo[c]isothiazol-3-yl Sulfonamides
| Reactant 1 | Reactant 2 | Base/Solvent | Product |
|---|
Note: 'R' represents a generic aryl or alkyl group.
Biological Activity and Pharmacological Spectrum of Benzo C Isothiazol 3 Amine Derivatives
Antimicrobial Activities
Benzo[c]isothiazol-3-amine derivatives have demonstrated notable activity against a variety of microbial pathogens, including bacteria, fungi, and viruses.
Antibacterial Efficacy against Specific Bacterial Strains
These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies have confirmed the efficacy of 1,2-Benzisothiazol-3-amine derivatives against several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. researchgate.net For instance, certain benzo nih.govresearchgate.netisothiazolo[2,3-a]pyrazine-6,6-dioxide derivatives inhibited the growth of Escherichia coli and Staphylococcus aureus at a concentration of 1.6 mg·mL−1 or higher, and were effective against Bacillus subtilis at a lower concentration of 0.833 mg/mL. nih.gov
Further research into benzothiazole (B30560) derivatives has revealed significant antibacterial potential. Some derivatives have shown potent activity against S. aureus and B. subtilis, with some compounds displaying even greater activity than standard drugs. ijcps.com For example, a derivative with a fluorine and chlorine substitution demonstrated potent antibacterial activity. psu.edu Another study found that certain benzothiazole derivatives of isatin (B1672199) were more effective against Gram-negative bacteria like E. coli than Gram-positive ones. nih.gov Specifically, one compound exhibited excellent activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 3.1 μg/ml. nih.gov Similarly, sulfonamide analogues of benzothiazole have shown antibacterial activity comparable to reference drugs against S. aureus and E. coli. nih.gov
Table 1: Antibacterial Activity of this compound Derivatives
| Bacterial Strain | Derivative Type | Observed Effect | Reference |
|---|---|---|---|
| Staphylococcus aureus | 1,2-Benzisothiazol-3-amine derivatives | Inhibition of growth | researchgate.net |
| Escherichia coli | 1,2-Benzisothiazol-3-amine derivatives | Inhibition of growth | researchgate.net |
| Bacillus subtilis | 1,2-Benzisothiazol-3-amine derivatives | Inhibition of growth | researchgate.net |
| Staphylococcus aureus | Benzo nih.govresearchgate.netisothiazolo[2,3-a]pyrazine-6,6-dioxide | Inhibited at ≥ 1.6 mg·mL−1 | nih.gov |
| Escherichia coli | Benzo nih.govresearchgate.netisothiazolo[2,3-a]pyrazine-6,6-dioxide | Inhibited at ≥ 1.6 mg·mL−1 | nih.gov |
| Bacillus subtilis | Benzo nih.govresearchgate.netisothiazolo[2,3-a]pyrazine-6,6-dioxide | Inhibited at 0.833 mg/mL | nih.gov |
| Staphylococcus aureus | Benzothiazole derivatives | Promising activity (MIC = 1.57 μg/mL for one derivative) | ijcps.com |
| Bacillus subtilis | Benzothiazole derivatives | Promising activity (MIC = 1.84 μg/mL for one derivative) | ijcps.com |
| Escherichia coli | Isatin clubbed with benzothiazole | Excellent activity (MIC = 3.1 μg/ml for one derivative) | nih.gov |
Antifungal Properties
The this compound scaffold is the basis for a series of broad-spectrum antifungal agents. researchgate.netebi.ac.uk Research has shown that the presence of the heterocyclic ring, a methyl group, and a phenyl ring are important for optimal antifungal activity. researchgate.netebi.ac.uk Derivatives of 1,2-benzisothiazol-3(2H)-one, in particular, have been identified as having excellent inhibitory activity against fungi. researchgate.net These compounds are considered high-efficiency, low-toxicity, and environmentally safe broad-spectrum antibacterial materials. researchgate.net The introduction of an N-arylpyrazole structure has also been explored to enhance the biological activity of these derivatives. researchgate.net
Antiviral Effects
Research has also delved into the antiviral potential of this compound derivatives, with a focus on viruses such as HIV-1 and Herpes Simplex Virus (HSV-1).
Novel benzo[d]isothiazole hydrazone analogues have been synthesized and tested for their anti-HIV activity. researchgate.net In these studies, the benzo[d]isothiazol-3(2H)-one moiety was found to be a crucial structural requirement for antiretroviral activity. researchgate.net Some of these analogues demonstrated good activity against wild-type HIV-1. researchgate.net Furthermore, benzisothiazolone derivatives have been identified as a new class of multifunctional inhibitors of HIV-1 reverse transcriptase (RT), targeting both its DNA polymerase and ribonuclease H activities. nih.gov Two such compounds showed robust antiviral activity with effective concentrations of 1.68 ± 0.94 µM and 2.68 ± 0.54 µM, without causing cellular toxicity. nih.gov Other studies on phenylalanine derivatives with a benzothiazole moiety have also identified compounds with moderate to potent anti-HIV-1 activity. kuleuven.be
In the context of other viruses, pyrimido[2,1-b]benzothiazole and benzothiazolo[2,3-b]quinazoline derivatives have shown potential antiviral effects against HSV-1, causing a 50–61% reduction in viral plaques. nih.gov Additionally, a family of unsaturated five-membered benzo-thiazole amine analogs exhibited strong, broad-spectrum antiviral effectiveness against both DNA and RNA viruses. mdpi.com
Anticancer and Antitumor Potential
The therapeutic applications of this compound derivatives extend to oncology, where they have been investigated for their ability to kill cancer cells and interfere with tumor growth processes.
Cytotoxicity against Various Cancer Cell Lines
Derivatives of this compound have demonstrated cytotoxic effects against a range of cancer cell lines. For instance, certain benzo[d]isothiazole derivatives combined with an arylidene moiety have shown cytotoxicity against human CD4+ lymphocytes and have inhibited the growth of leukemia cell lines. nih.gov
Fluorinated 2-aryl benzothiazole derivatives have exhibited anti-tumor activities against breast cancer cell lines like MDA-MB-468 and MCF-7. nih.gov One derivative, 2-(N-ethylamine)-6-trifluoromethoxy-benzothiazole, showed a potent cytotoxic effect against HeLa cells with an IC50 value of 7.76 μmol/L and was non-toxic to normal liver cells up to 65 μmol/L. brieflands.com This compound also demonstrated high activity against MCF-7 breast cancer cells. brieflands.com Another study on fused benzo[h]chromeno[2,3-d]pyrimidine derivatives reported that one compound killed MDA-MB-435 and MDA-MB-468 breast cancer cell lines. mdpi.com
Furthermore, a particular benzothiazole derivative exhibited anticancer activity against a wide array of cell lines, including those from colon, renal, and breast cancers, with log GI50 values indicating significant growth inhibition. nih.gov Studies on benzimidazole (B57391) derivatives, which share structural similarities, have also shown cytotoxic activity against HCT-116 colon cancer and MCF-7 breast cancer cell lines. waocp.org
Table 2: Cytotoxic Activity of this compound Derivatives against Cancer Cell Lines
| Cancer Cell Line | Derivative Type | IC50/GI50 Value | Reference |
|---|---|---|---|
| Leukemia | Benzothiazole derivative | log GI50 value −5.48 | nih.gov |
| Colon Cancer | Benzothiazole derivative | log GI50 value −5.51 | nih.gov |
| Ovarian Cancer | Benzothiazole derivative | log GI50 value −5.49 | nih.gov |
| Renal Cancer | Benzothiazole derivative | log GI50 value −5.53 | nih.gov |
| Breast Cancer (MCF-7) | Fluorinated 2-aryl benzothiazole | GI50 = 0.4 µM | nih.gov |
| Breast Cancer (MDA-MB-468) | Fluorinated 2-aryl benzothiazole | - | nih.gov |
| HeLa (Cervical Cancer) | 2-(N-ethylamine)-6-trifluoromethoxy-benzothiazole | IC50 = 7.76 μmol/L | brieflands.com |
| PC-3 (Prostate Cancer) | Benzothiazole derivative | log GI50 value -5.50 | nih.gov |
| ACHN (Renal Cancer) | Not specified | Not specified | - |
| HL-60 (Leukemia) | Benzo[f]pyrrolo[1,2-a]quinoline azide (B81097) derivative | Significant lethality | mdpi.com |
Modulation of Specific Oncogenic Targets
The anticancer effects of these derivatives are often linked to their ability to modulate key molecules involved in cancer progression.
Topoisomerases: DNA topoisomerases are crucial enzymes in DNA replication and are major targets for anticancer drugs. nih.gov Certain 3-aminobenzothiazolium derivatives have exhibited significant topoisomerase II inhibitory activity, with one compound, BM3, showing extreme activity compared to the reference drug etoposide. nih.gov These compounds are thought to act on topoisomerase II at low doses. nih.gov Isothiazoloquinolone-based compounds, which are analogues of quinolones, are also believed to form stable complexes with cleaved DNA and topoisomerases, representing a similar mechanism of action to fluoroquinolones. researchgate.net
RAF Kinases: RAF kinases are key components of the RAS-RAF-MEK-ERK signaling pathway, which is often dysregulated in cancer. Novel 1,3-benzothiazole derivatives have been designed as selective pan-RAF kinase inhibitors. nih.gov One such derivative, TAK-632, demonstrated significant cellular activity against cancer cell lines with BRAF or NRAS mutations. nih.gov The design of these inhibitors often involves creating a structure that can fit into specific pockets of the BRAF kinase. nih.gov
Histone Deacetylase (HDAC) Inhibitors: HDACs are enzymes that play a critical role in gene expression, and their inhibition can lead to the growth arrest and death of cancer cells. google.comgoogle.com A series of benzothiazole-bearing compounds have been designed and synthesized as potential HDAC inhibitors. nih.gov One compound, in particular, effectively inhibited several HDACs, notably HDAC1, HDAC2, and HDAC6, with high sensitivity towards HDAC6 (IC50 = 11 nM). nih.gov Another study disclosed a small molecule HDAC inhibitor capable of potently and selectively inhibiting both HDAC6 and HDAC8. researchgate.net Additionally, bisthiazole-based hydroxamic acids, inspired by the natural product largazole, have been developed as potent HDAC inhibitors. acs.org
Anti-inflammatory and Analgesic Effects
Several studies have highlighted the anti-inflammatory and analgesic potential of benzo[d]isothiazole derivatives. bepls.comjchemrev.com A novel series of these derivatives was synthesized and evaluated for their ability to counteract inflammation and nociception in Swiss albino rats. bepls.com The anti-inflammatory activity was assessed using the carrageenan-induced paw edema method. bepls.com Compounds with specific substitutions, such as 4-chlorophenyl and 4-hydroxyphenyl, demonstrated significant analgesic activity. bepls.com Molecular docking studies suggest that the mechanism of action for these compounds may involve the inhibition of cyclooxygenase-2 (COX-2). mdpi.combepls.com
Benzothiazole (BTA) derivatives conjugated with quinazolines have shown a notable reduction in edema volume. jchemrev.com Furthermore, certain BTA derivatives synthesized from Mannich bases exhibited analgesic and anti-inflammatory properties that surpassed those of standard drugs like aspirin (B1665792) and naproxen. jchemrev.com The presence of electron-releasing groups, such as a methoxy (B1213986) group on the BTA ring, has been found to positively influence their anti-inflammatory and analgesic effects. jchemrev.com Thiazole (B1198619) and oxazole (B20620) substituted benzothiazole derivatives have also been synthesized and tested, with one compound in particular showing more potent anti-inflammatory activity than the reference drug. nih.gov
| Compound Derivative | Activity | Key Findings | Source |
|---|---|---|---|
| Benzo[d]isothiazole derivatives with 4-chlorophenyl/4-hydroxyphenyl substitutions | Anti-inflammatory & Analgesic | Significant activity, likely via COX-2 inhibition. | bepls.com |
| Benzothiazole-quinazoline conjugates | Anti-inflammatory | Substantial reduction in edema volume. | jchemrev.com |
| Benzothiazole derivatives from Mannich bases | Anti-inflammatory & Analgesic | Outperformed aspirin and naproxen. | jchemrev.com |
| Thiazole/oxazole substituted benzothiazoles | Anti-inflammatory | More potent than the reference drug. | nih.gov |
Metabolic and Endocrine System Modulation
Benzo[d]isothiazole derivatives have emerged as a significant class of compounds for the management of type 2 diabetes. arkat-usa.org One of the key mechanisms is the inhibition of the sodium-glucose co-transporter 2 (SGLT2), a protein responsible for glucose reabsorption in the kidneys. arkat-usa.orgnih.gov A notable example is a benzo[d]isothiazole C-glucoside, which has been identified as an inhibitor of SGLT2. arkat-usa.orgnih.gov The synthesis of a series of benzisothiazole and indolizine (B1195054) C-glucosides has expanded the understanding of the structure-activity relationships for SGLT2 inhibitors, with benzisothiazole-C-glucoside 16d being a potent inhibitor with an IC50 of 10 nM. nih.gov
In addition to SGLT2 inhibition, this compound derivatives have been investigated as agonists for G protein-coupled receptor 120 (GPR120). nih.gov GPR120 is a receptor for long-chain fatty acids and is involved in mediating GLP-1 secretion, insulin (B600854) sensitization, and anti-inflammatory effects. nih.gov A novel series of isothiazole-based phenylpropanoic acids have been discovered as GPR120 agonists. nih.gov Extensive SAR studies led to the identification of a potent GPR120 agonist that demonstrated in vivo antidiabetic activity in mice by improving glucose handling during an oral glucose tolerance test. nih.gov
While direct research on this compound derivatives as Sphingomyelin (B164518) Synthase 2 (SMS2) inhibitors is not extensively available in the provided search results, the anti-inflammatory properties of these compounds suggest a potential role in managing chronic inflammation through various mechanisms.
Neuropharmacological Activities
This compound derivatives have shown significant potential in the field of neuropharmacology, particularly as ligands for dopamine (B1211576) and serotonin (B10506) receptors, which are key targets in the treatment of psychiatric disorders like schizophrenia. nih.govnih.govresearchgate.net The atypical antipsychotic drug perospirone, which contains a 3-(piperazin-1-yl)benzo[d]isothiazole scaffold, has inspired the development of new derivatives. nih.gov Research has focused on designing dual-target ligands that act as both μ-opioid receptor (MOR) partial agonists and dopamine D3 receptor (D3R) antagonists, with the aim of creating safer analgesics. nih.gov
Derivatives of lurasidone (B1662784), another antipsychotic with a benzo[d]isothiazole moiety, have been synthesized to explore their affinity for various receptors. researchgate.net Lurasidone itself has a high affinity for D2, D3, 5-HT1A, 5-HT2A, and 5-HT7 receptors. researchgate.net Studies have shown that (benzo[d]isothiazol-3-yl)piperazine derivatives can exhibit high affinities for both 5-HT1A and 5-HT2A receptors, as well as increased affinity for the D2 receptor. nih.gov The modification of these derivatives with different substituents has been shown to modulate their binding affinities for these receptors. nih.gov For instance, certain substitutions on the phenyl ring of the Ar1 moiety in 2-substituted-5-thiopropylpiperazine-1,3,4-oxadiazoles influenced the affinities for D2, 5-HT1A, and 5-HT2A receptors. nih.gov
| Compound/Derivative Class | Receptor Target(s) | Key Findings | Source |
|---|---|---|---|
| 3-(piperazin-1-yl)benzo[d]isothiazole derivatives | Dopamine D3 Receptor (D3R) | Investigated as part of dual-target MOR/D3R ligands. | nih.gov |
| Lurasidone derivatives | D2, D3, 5-HT1A, 5-HT2A, 5-HT7 | Modifications aim to alter receptor affinity profiles. | researchgate.net |
| (benzo[d]isothiazol-3-yl)piperazine derivatives | 5-HT1A, 5-HT2A, D2 | Showed high affinities for serotonin and dopamine receptors. | nih.gov |
Positive Allosteric Modulation of Metabotropic Glutamate (B1630785) Receptors (e.g., mGlu4)
Derivatives of benzo[d]isothiazole have emerged as potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4). jrespharm.com These PAMs are of significant interest as they represent a potential therapeutic strategy for managing conditions such as Parkinson's disease. jrespharm.com
Research has led to the discovery of a novel series of 6-((1H-pyrazolo[4,3-b]pyridin-3-yl)amino)-benzo[d]isothiazole-3-carboxamides that function as mGlu4 PAMs. mdpi.com This chemical scaffold was found to have improved metabolic clearance and better profiles concerning the cytochrome P450 enzyme CYP1A2 when compared to previously identified mGlu4 PAMs. mdpi.com Within this series, compound 27o (VU6001376) was identified as a particularly potent and selective mGlu4 PAM. mdpi.com It demonstrated an EC50 value of 50.1 nM with 50.5% of the maximal response to glutamate (GluMax). mdpi.com Another benzo[d]isothiazole-based compound, referred to as compound 2 , has also been highlighted as a highly potent and selective PAM for mGlu4. jrespharm.com Further optimization of related scaffolds, including benzo[d]isothiazoles, has led to potent, central nervous system-penetrant mGlu4 PAMs that have resolved liabilities such as CYP1A2 autoinduction. journal-vniispk.ru
| Compound | Chemical Class | EC50 (nM) | % GluMax | Reference |
|---|---|---|---|---|
| 27o (VU6001376) | 6-((1H-pyrazolo[4,3-b]pyridin-3-yl)amino)-benzo[d]isothiazole-3-carboxamide | 50.1 | 50.5 | mdpi.com |
| Compound 2 | Benzo[d]isothiazole-based | Potent & Selective | N/A | jrespharm.com |
Local Anesthetic Action and Nerve Impulse Modulation (e.g., Compound Action Potential)
The local anesthetic properties of 3-aminobenzo[d]isothiazole derivatives have been investigated, revealing their potential to modulate nerve impulses. nih.govrsc.org These compounds are structurally analogous in some respects to established local anesthetics like lidocaine (B1675312), often possessing a lipophilic heterocyclic nucleus, an intermediate chain, and a hydrophilic amine group. nih.govrsc.org
A study involving 18 alkylaminoacyl derivatives of 3-amino-benzo-[d]-isothiazole assessed their local anesthetic effects on an in vitro preparation of the isolated peroneal nerve of a frog. nih.govacs.org The primary measure of activity was the time taken for each compound to decrease the amplitude of the evoked compound action potential (CAP). nih.gov The results of this screening, using lidocaine as a reference, allowed the compounds to be categorized into three distinct groups:
Group A: Compounds exhibiting a local anesthetic action similar to that of lidocaine.
Group B: Compounds demonstrating a weaker action than lidocaine.
Group C: Compounds that completely blocked the evoked CAP, but the nerve potential did not recover after the compound was washed out with normal saline. nih.govacs.org
Quantitative structure-activity relationship (QSAR) studies indicated that molecular polarizability, polarity, and the presence of five-membered rings positively influence the local anesthetic activity of these derivatives. nih.gov Conversely, contributions from aromatic C-H groups and singly bonded nitrogen atoms were found to have a negative impact. rsc.org The low probability scores from PASS (Prediction of Activity Spectra for Substances) for the most active compounds suggested they could be considered new chemical entities (NCEs). acs.orgrsc.org
| Activity Group | Description of Action on Compound Action Potential (CAP) | Reference |
|---|---|---|
| Group A | Action similar to lidocaine | nih.govacs.org |
| Group B | Action lower than lidocaine | nih.govacs.org |
| Group C | Complete and irreversible block of CAP | nih.govacs.org |
Enzyme Inhibition Profiles
Matrix Metalloproteinase (MMP) Inhibition
Derivatives of benzo[d]isothiazole have been identified as inhibitors of matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of the extracellular matrix and implicated in diseases like osteoarthritis and cancer. researchgate.netnih.gov
One line of research focused on N-benzo[d]isothiazol-3-yl-benzamidine derivatives as non-acidic agents with potential anti-inflammatory and anti-degenerative properties. researchgate.net These compounds were evaluated for their influence on key molecules involved in cartilage destruction, including MMP-3. researchgate.net The study found that all tested benzamidine (B55565) derivatives (6a-j) helped to reduce the harmful effects induced by interleukin-1β. researchgate.net Specifically, derivatives 6d , 6h , and 6j were identified as the most potent compounds in the series. researchgate.net Molecular docking studies suggested that these benzisothiazolylamidines bind within the hydrophobic S1' pocket of MMP-3, acting as direct enzyme inhibitors without coordinating with the catalytic zinc ion.
In another study, a series of 2-(1,2-benzothiazol-3-yl)-N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)propanamides, which combine a benzisothiazole and a 4-thiazolidinone (B1220212) framework, were designed and synthesized. nih.gov These compounds were evaluated for their ability to inhibit MMP-9. Derivative 23 , which features a 4-carboxyphenyl substituent, demonstrated the highest activity, inhibiting MMP-9 at a nanomolar concentration with an IC50 value of 40 nM. nih.gov Compounds with hydrophilic and hydrogen-bond-forming groups, such as hydroxyl (OH) and carboxyl (COOH), were generally the most active. nih.gov
| Compound | Chemical Class | Target MMP | Activity/Potency | Reference |
|---|---|---|---|---|
| 6d, 6h, 6j | N-benzo[d]isothiazol-3-yl-benzamidine | MMP-3 | Most potent in series | researchgate.net |
| 23 | 2-(1,2-benzothiazol-3-yl)-N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)propanamide | MMP-9 | IC50 = 40 nM | nih.gov |
Hepatitis C Virus (HCV) Polymerase NS5B Inhibition
The RNA-dependent RNA polymerase of the Hepatitis C virus, NS5B, is a critical enzyme for viral replication and a key target for antiviral drug development. Several classes of benzoisothiazole-related compounds have been investigated as non-nucleoside inhibitors (NNIs) of this polymerase, binding to allosteric sites and inducing conformational changes that disrupt its function.
One area of research has focused on benzo[d]isothiazole-1,1-dioxides, which were designed and evaluated as inhibitors of HCV NS5B polymerase. Structure-based design led to the inclusion of a methyl sulfonamide group, which proved to be a high-affinity feature. Analogues within this series demonstrated submicromolar potencies in a cell-based HCV replicon assay.
Another promising scaffold is the pyrazolobenzothiazine structure, which has been identified as a suitable template for developing novel anti-HCV agents that target the NS5B polymerase. Furthermore, computational studies, including QSAR and molecular docking, have been employed to design and predict the activity of new isothiazole (B42339) derivatives as potent NS5B inhibitors. These studies have highlighted the importance of hydrophobic and hydrogen bond interactions within the enzyme's binding pocket.
| Compound Class | Key Structural Feature | Activity | Reference |
|---|---|---|---|
| Benzothiazine-substituted quinolinediones | Methyl sulfonamide group | Submicromolar potency in replicon assay | |
| Pyrazolobenzothiazines | Core scaffold | Identified as a suitable template for novel inhibitors | |
| Isothiazole Derivatives | Designed based on QSAR models | High predicted pIC50 values |
Phosphomannose Isomerase (PMI) Inhibition
A series of benzoisothiazolone derivatives have been identified and validated as potent and selective inhibitors of phosphomannose isomerase (PMI). This enzyme plays a crucial role in converting mannose-6-phosphate (B13060355) to fructose-6-phosphate. Inhibiting PMI is a potential therapeutic strategy for Congenital Disorder of Glycosylation type Ia (CDG-Ia), a condition where the activity of phosphomannomutase 2 (PMM2) is compromised. By inhibiting PMI, more mannose-6-phosphate can be made available for PMM2, supporting essential protein glycosylation processes.
High-throughput screening led to the discovery of a lead benzoisothiazolone compound, Compound 1 , which showed an IC50 of 6.4 µM for PMI and was selective over PMM2. Subsequent structure-activity relationship (SAR) studies aimed to optimize the potency and properties of this scaffold. These efforts led to the development of more potent inhibitors. For example, the di-methyl substituted derivative 17 (with a fluorine at the 6-position) and the 4-methoxy derivative 22 (with a fluorine at the 5-position) both exhibited a PMI IC50 of 1.0 µM, a significant improvement over the initial hit. These optimized compounds retained their selectivity, showing little to no inhibition of PMM2.
| Compound | Description | PMI IC50 (µM) | Reference |
|---|---|---|---|
| 1 | Lead compound | 6.4 | |
| 17 | 6-Fluoro, di-methyl substituted derivative | 1.0 | |
| 22 | 5-Fluoro, 4-methoxy derivative | 1.0 |
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Derivatives based on the benzothiazole scaffold have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the symptomatic treatment of Alzheimer's disease. researchgate.net
One study synthesized a series of new benzothiazole derivatives and found that several compounds displayed significant inhibitory activity against both AChE and MAO-B. Compound 4f from this series was particularly potent, with an IC50 value of 23.4 nM against AChE. Another investigation into 2-phenylbenzo[d]thiazoles reported that compounds 6d and 6f showed notable AChE inhibition with IC50 values of 32.00 µg/mL and 25.33 µg/mL, respectively, though all derivatives in this series had weak activity against BChE. nih.gov
Research on pyrazoline-based benzo[d]thiazoles also yielded promising results. mdpi.com Compound 1 in this series was identified as a superior AChE inhibitor with a Ki value of 0.13 µM, making it more potent than the reference drug Tacrine (Ki = 0.26 µM). mdpi.com In a separate study on thiazole derivatives synthesized from 1-[2-(2-oxobenzo[d]thiazol-3(2H)-yl)acetyl]thiosemicarbazide, compound 4e was the most potent AChE inhibitor with an IC50 of 25.5 µg/mL, while showing weak inhibition of BChE. Furthermore, a study of benzimidazole-based thiazole hybrids found that analog-3 was exceptionally potent against both AChE and BChE, with IC50 values of 0.90 µM and 1.10 µM, respectively, surpassing the standard drug Donepezil. nih.gov
| Compound | Chemical Class | AChE Inhibition | BChE Inhibition | Reference |
|---|---|---|---|---|
| 4f | Benzothiazole derivative | IC50 = 23.4 nM | N/A | |
| 6d | 2-Phenylbenzo[d]thiazole | IC50 = 32.00 µg/mL | Weak | |
| 6f | 2-Phenylbenzo[d]thiazole | IC50 = 25.33 µg/mL | Weak | |
| 1 | Pyrazoline-based benzo[d]thiazole | Ki = 0.13 µM | N/A | mdpi.com |
| 4e | Thiazole derivative | IC50 = 25.5 µg/mL | Weak (IC50 > 80 µg/mL) | |
| Analog-3 | Benzimidazole-based thiazole | IC50 = 0.90 µM | IC50 = 1.10 µM | nih.gov |
Staphylococcus aureus Sortase A Transpeptidase Inhibition
Derivatives of benzo[d]isothiazol-3(2H)-one have been identified as inhibitors of Staphylococcus aureus Sortase A (SrtA). researchgate.net SrtA is a bacterial transpeptidase that plays a crucial role in anchoring surface proteins involved in host cell adhesion and biofilm formation to the cell wall. researchgate.netrcsb.orgnih.gov Inhibiting SrtA is considered a promising anti-virulence strategy, as it can disarm the pathogen without killing it, potentially reducing the development of drug resistance. researchgate.netnih.gov
Through high-throughput screening of a small-molecule library, several benzo[d]isothiazol-3(2H)-one derivatives were identified as active compounds with greater than 65% SrtA inhibition. researchgate.net Further studies, including NMR methods, validated these findings and identified a novel class of benzisothiazolinone-based compounds as potent SrtA inhibitors. rcsb.org Molecular docking studies have helped to elucidate the binding interactions between these inhibitors and the active site of SrtA. nih.govmdpi.com For instance, one study identified 2-(2-amino-3-chloro-benzoylamino)-benzoic acid as a promising inhibitor with an IC50 value of 59.7 µM. nih.gov This compound demonstrated specificity for SrtA over other cysteine proteases and exhibited antibacterial and antibiofilm effects against S. aureus. nih.gov
The inhibition of SrtA by these compounds disrupts the anchoring of virulence factors to the bacterial cell surface, thereby interfering with the pathogen's ability to cause infection. rcsb.orgnih.gov This mechanism offers a therapeutic advantage as it targets bacterial virulence rather than viability, which may exert less selective pressure for the development of resistance. researchgate.netnih.gov
Table 1: this compound Derivatives as SrtA Inhibitors
| Compound Name | Structure | IC50 (µM) | Reference |
|---|---|---|---|
| 2-(2-amino-3-chloro-benzoylamino)-benzoic acid | 59.7 | nih.gov | |
| Benzo[d]isothiazol-3-one based inhibitor | rcsb.org |
Tumor Necrosis Factor-α Converting Enzyme (TACE) Inhibition
Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17, is a metalloprotease responsible for cleaving the membrane-bound precursor of Tumor Necrosis Factor-α (TNF-α) to release its soluble, active form. pensoft.netnih.gov Overproduction of soluble TNF-α is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, Crohn's disease, and psoriasis. pensoft.netgoogleapis.com Consequently, inhibiting TACE is a significant therapeutic target for the development of anti-inflammatory agents. nih.govgoogleapis.com
Derivatives of benzo[c]isothiazole (B8754907) have been investigated as potential TACE inhibitors. googleapis.com These compounds are designed to interact with the active site of the enzyme, thereby blocking the release of TNF-α. googleapis.com The inhibition of TACE leads to a reduction in the levels of soluble TNF-α, which can ameliorate the pathological effects associated with this pro-inflammatory cytokine. pensoft.netplos.org Research in this area has led to the identification of bicyclo-sulfonyl acid (BCSA) compounds, which include benzoisothiazole derivatives, as inhibitors of TACE. googleapis.com These inhibitors have shown potential in regulating cytokine release and are being explored for the treatment of various inflammatory conditions. googleapis.com
Table 2: this compound Derivatives as TACE Inhibitors
| Compound Class | General Structure | Therapeutic Target | Reference |
|---|---|---|---|
| Bicyclo-sulfonyl acid (BCSA) derivatives | TACE | googleapis.com |
Dual Inhibition of 5-Lipoxygenase and Microsomal Prostaglandin (B15479496) E2 Synthase-1
A promising strategy in the development of anti-inflammatory drugs is the dual inhibition of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1). nih.gov These two enzymes are key players in the biosynthesis of pro-inflammatory lipid mediators, namely leukotrienes and prostaglandin E2 (PGE2). nih.gov Benzo[d]isothiazole 1,1-dioxide derivatives have emerged as a suitable scaffold for the development of such dual inhibitors. researchgate.netmolaid.com
A series of 6-nitro-3-(m-tolylamino) benzo[d]isothiazole 1,1-dioxide analogues were synthesized and evaluated for their inhibitory activity against both 5-LOX and mPGES-1. molaid.com Several of these compounds demonstrated potent dual inhibition, with IC50 values in the sub-micromolar to low micromolar range. molaid.com For example, certain analogues showed IC50 values as low as 0.15 µM for the inhibition of both enzymes. molaid.com This dual action is considered advantageous as it can block two major pathways of inflammation simultaneously, potentially leading to enhanced therapeutic efficacy. nih.gov
Table 3: Benzo[d]isothiazole 1,1-dioxide Derivatives as Dual 5-LOX/mPGES-1 Inhibitors
| Compound Series | General Structure | Target Enzymes | IC50 Range (µM) | Reference |
|---|---|---|---|---|
| 6-nitro-3-(m-tolylamino) benzo[d]isothiazole 1,1-dioxide analogues | 5-LOX and mPGES-1 | 0.15 - 10 | molaid.com |
Other Noteworthy Biological Activities
Anticonvulsant Properties
The benzo[d]isothiazole scaffold has been recognized as a promising pharmacophore for developing compounds with anticonvulsant activity. researchgate.netbepls.com Research has shown that certain derivatives of aminobenzothiazole possess significant anticonvulsant potential. researchgate.net The mechanism of action for some of these compounds is believed to involve interaction with GABA-AT (gamma-aminobutyric acid aminotransferase), an enzyme involved in the metabolism of the inhibitory neurotransmitter GABA. researchgate.net By inhibiting GABA-AT, these compounds can increase GABA levels in the brain, leading to a decrease in neuronal excitability. researchgate.net
In silico docking studies have been used to predict the binding of these derivatives to the GABA-AT active site, with some compounds showing significant interaction. researchgate.net For example, 1-acetyl-pyrazolin derivatives of aminobenzothiazole have been synthesized and evaluated, with some exhibiting high protective indices in animal models of seizures. researchgate.net The anticonvulsant action of these compounds is also thought to be mediated by their interaction with neurotransmitter receptors of ion channels, which contributes to the stabilization of neuronal membranes. researchgate.netccjm.org
Anthelmintic Activity
Derivatives of benzo[d]isothiazole have demonstrated potential as anthelmintic agents. nih.govresearchgate.net The benzothiazole nucleus is a key structural feature in various compounds exhibiting activity against parasitic worms. nih.gov For instance, O-substituted 6-methoxybenzothiazole-2-carbamates have been designed and synthesized, with several compounds showing notable in vitro activity against rumen flukes. nih.gov
The structure-activity relationship (SAR) studies of these derivatives indicate that the nature of the substitution on the heterocyclic ring system significantly influences their anthelmintic potency. nih.gov For example, compound 24, methyl 6-[(5-(4-bromophenacylsulfanyl)- researchgate.netrcsb.orgnih.gov-oxadiazol-2-yl)methoxy]benzothiazole-2-carbamate, was found to be as potent as the reference drug oxyclozanide (B1678079) at a concentration of 80 μg/mL. nih.gov Other derivatives, such as those incorporating oxazolidinone moieties, have also been investigated for their anthelmintic effects. ajrconline.org
Immunomodulatory Potential
Benzothiazole and its derivatives have been investigated for their immunomodulatory activities. nih.gov Certain synthetic analogs have shown potent inhibitory effects on the proliferation of peripheral blood mononuclear cells (PBMCs) and the production of pro-inflammatory cytokines. nih.gov For example, some compounds were found to inhibit the production of Interleukin-2 (IL-2) and suppress T-cell proliferation with IC50 values in the low micromolar range. nih.gov
The immunomodulatory effects of these compounds also extend to the inhibition of reactive oxygen species (ROS) production in phagocytes and the suppression of nitric oxide (NO) in macrophages. nih.gov Some derivatives have demonstrated selective inhibition of specific cytokines, such as IL-2, while others have shown non-selective inhibition of both IL-2 and Interleukin-4 (IL-4), suggesting potential applications in autoimmune diseases. nih.gov These findings highlight the potential of this compound derivatives to modulate various aspects of the immune response.
Herbicidal Activity
There is no scientific literature available that details the evaluation or findings of herbicidal activity for any derivatives of this compound.
Plant Defense Activation
There is no scientific literature available that describes the use of this compound derivatives as plant defense activators or elicitors of systemic acquired resistance (SAR). While related compounds like probenazole, a benzo[d]isothiazole derivative, are well-documented plant defense activators, this activity has not been reported for the this compound scaffold.
Medicinal Chemistry and Therapeutic Applications of the Benzo C Isothiazol 3 Amine Scaffold
Rational Drug Design Principles Employing the Benzoisothiazole Scaffold
The benzoisothiazole nucleus is considered a "privileged scaffold" in drug discovery, meaning it can bind to multiple, diverse biological targets, leading to a broad spectrum of pharmacological activities. bohrium.comresearchgate.net Rational drug design leverages this scaffold as a core pharmacophore—the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. researchgate.net By strategically modifying the benzoisothiazole ring with various substituents, medicinal chemists can enhance its interaction with specific enzymes or receptors, thereby optimizing potency and selectivity. nih.gov
Structure-Activity Relationship (SAR) studies are fundamental to this process. These studies have revealed that the nature and position of substituents on the benzoisothiazole ring system significantly influence its biological effects. nih.govresearchgate.net For instance, the introduction of electron-withdrawing groups, such as fluorine, can enhance anticancer activity. researchgate.net Conversely, adding other moieties like sulphonamides or beta-lactam rings can boost anti-inflammatory properties. researchgate.net The scaffold's ability to be used as a building block for more complex molecules further underscores its importance in creating new chemical entities with desired therapeutic profiles. Computational tools, including molecular docking, are often employed to predict how these derivatives will bind to target proteins, guiding the synthesis of the most promising compounds. bohrium.comjchr.org
Development of Novel Therapeutic Agents
The structural versatility of the benzoisothiazole scaffold has led to its incorporation into a wide range of therapeutic agents targeting various diseases.
The benzoisothiazole moiety is a key structural feature in several atypical antipsychotic drugs. nih.gov These second-generation agents are designed to treat psychotic disorders like schizophrenia with a more favorable profile than older medications. google.comwikipedia.org
Perospirone : This agent is chemically identified as a cis-N-[4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]butyl] derivative. google.comdrugbank.com Its mechanism of action involves a combination of dopamine (B1211576) D2 receptor and serotonin (B10506) 5-HT2A receptor antagonism. google.comnih.gov It also acts as a partial agonist at the serotonin 5-HT1A receptor. nih.govmedchemexpress.com This multi-receptor activity is characteristic of atypical antipsychotics.
Ziprasidone (B1663615) : The structure of Ziprasidone also incorporates a benzisothiazole group linked to a piperazine (B1678402) ring, a common feature in this class of drugs. It functions as an antagonist for both dopamine D2 and serotonin 5-HT2A receptors.
Lurasidone (B1662784) : This antipsychotic contains a benzo[d]isothiazolyl piperazine moiety and is recognized for its high affinity for dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors.
The design of these drugs highlights a common strategy: combining the benzoisothiazole scaffold with a piperazine linker, which facilitates interaction with key neurotransmitter receptors involved in psychosis.
Derivatives of benzoisothiazole have demonstrated significant potential as anti-infective agents, particularly against Gram-positive bacteria like Staphylococcus aureus (S. aureus), including methicillin-resistant strains (MRSA). researchgate.netmdpi.com Research has focused on synthesizing and evaluating novel benzoisothiazole compounds to combat the growing problem of antibiotic resistance. researchgate.net
The antibacterial mechanism of these compounds can involve the inhibition of essential bacterial enzymes required for processes such as cell wall synthesis, DNA replication, and cell division. researchgate.net For example, some benzothiazole-urea hybrids have shown antibacterial and anti-biofilm activity against S. aureus, with efficacy comparable to vancomycin (B549263) in certain preclinical models. researchgate.net In vitro studies have identified derivatives with potent activity, as detailed in the table below.
| Compound Type | Target Organism | Key Finding | Reference |
|---|---|---|---|
| Benzothiazole-urea hybrids | S. aureus (including MRSA) | Demonstrated antibacterial and anti-biofilm activity. | researchgate.net |
| 4-(benzo[d]thiazole-2-yl)-5-aryl-1H-pyrazol-3(2H)-one (Compound 16c) | S. aureus | Showed superior activity with a Minimum Inhibitory Concentration (MIC) of 0.025 mM, outperforming ampicillin (B1664943) and sulfadiazine (B1682646). | mdpi.com |
| Diarylureas with benzothiazole (B30560) nucleus (Compounds 2bF, 2eC) | S. aureus | Exhibited higher activity (MIC = 8 µg/mL) than the commercial antimicrobial triclocarban (B27905) (MIC = 16 µg/mL). | mdpi.com |
| Pseudo-saccharine amine derivatives (Compounds 7f, 7i) | Bacillus subtilis | Exhibited excellent activity with MIC values of 4.6 and 4.7 µM, respectively. | orientjchem.org |
The benzoisothiazole scaffold is a highly promising pharmacophore in the development of anticancer agents. nih.goviiarjournals.orgtandfonline.com Derivatives have shown cytotoxic effects against a multitude of human cancer cell lines, including those for breast, colon, lung, and pancreatic cancer. iiarjournals.orgnih.govfrontiersin.org
The anticancer mechanisms of these compounds are diverse and include:
Induction of Apoptosis : Many benzothiazole derivatives trigger programmed cell death (apoptosis) in cancer cells. nih.goviiarjournals.org This is often achieved by increasing the generation of reactive oxygen species (ROS), which disrupts mitochondrial function and activates the intrinsic apoptotic pathway. frontiersin.org
Enzyme Inhibition : Certain derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases and topoisomerases. nih.govresearchgate.net
Cell Cycle Arrest : Some compounds can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating. researchgate.net
| Compound Type | Cancer Cell Line | Key Finding (IC50 Value) | Reference |
|---|---|---|---|
| 1-(3-methylbenzoyl)benzo[c]isothiazol-3(1H)-one | MCF-7 (Breast Cancer) | Induced apoptosis at concentrations as low as 10 µM. | |
| Substituted methoxybenzamide benzothiazole (Compound 41) | Various human cancer cell lines | Showed good anti-tumor potential with IC50 values ranging from 1.1 µM to 8.8 µM. | nih.gov |
| Substituted chloromethylbenzamide (B8583163) benzothiazole (Compound 42) | Various human cancer cell lines | Demonstrated IC50 values between 1.1 µM and 8.8 µM. | nih.gov |
| Phenylacetamide derivatives with benzothiazole nucleus (Compound 4l) | Pancreatic and paraganglioma cancer cells | Induced marked viability reduction at low micromolar concentrations and showed synergistic effects with gemcitabine. | bohrium.com |
Benzoisothiazole derivatives have emerged as promising candidates for the management of diabetes. mdpi.comannalsofrscb.ro Their therapeutic potential stems from their ability to target multiple pathways involved in glucose metabolism. seejph.comseejph.com
Key mechanisms of action for these antidiabetic agents include:
Enzyme Inhibition : Some derivatives act as inhibitors of α-glucosidase and dipeptidyl peptidase-IV (DPP-IV). seejph.combohrium.com Inhibiting these enzymes helps to control postprandial hyperglycemia (the spike in blood sugar after a meal).
PPAR Agonism : Several studies have shown that the antidiabetic activity of benzothiazole compounds is associated with their agonist effect on the peroxisome proliferator-activated receptor (PPAR), particularly PPAR-γ. mdpi.com Activation of this receptor enhances insulin (B600854) sensitivity and improves glucose uptake in tissues. mdpi.com
Insulin Secretion : Hybrid molecules, such as those combining benzothiazole and coumarin (B35378) scaffolds, have been found to enhance insulin secretion. seejph.com
Research has identified specific derivatives, like benzothiazole-substituted oxadiazoles, that exhibit significant inhibition of glucose uptake and α-amylase, further highlighting their potential in diabetes treatment. bohrium.com
The benzoisothiazole scaffold is a well-established framework for designing potent analgesic and anti-inflammatory agents. jchemrev.comnih.govjyoungpharm.org Chronic inflammation is linked to a variety of diseases, and there is a significant need for new anti-inflammatory drugs. nih.gov
The primary mechanism for the anti-inflammatory action of these derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for synthesizing prostaglandins (B1171923) that mediate inflammation and pain. ijariie.com Many derivatives show selectivity for COX-2 over COX-1, which is a desirable trait as it can potentially reduce gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Preclinical studies in animal models, such as the carrageenan-induced rat paw edema test, are commonly used to evaluate the anti-inflammatory efficacy of these compounds.
| Compound Type | In Vivo Model | Key Finding (% Inhibition of Edema) | Reference |
|---|---|---|---|
| Benzothiazole derivative (Compound 17c) | Carrageenan-induced rat paw edema | 80% inhibition at 3 hours. | nih.gov |
| Benzothiazole derivative (Compound 17i) | Carrageenan-induced rat paw edema | 78% inhibition at 3 hours. | nih.gov |
| Benzothiazole-benzohydrazide derivative (Compound 3C) | Carrageenan-induced rat paw edema | 78.11% inhibition at 3 hours, comparable to Celecoxib. | jyoungpharm.org |
| Thiazole-substituted benzothiazole (Compound 3c) | Carrageenan-induced rat paw edema | 69.6% inhibition, showing better activity than the reference drug at certain doses. | bohrium.com |
Structure-activity relationship studies have shown that incorporating specific groups, such as an indole (B1671886) ring or substitutions on a proline ring, can enhance anti-inflammatory activity. nih.gov
Agents for Liver Diseases (e.g., FXR inhibitors)
Based on current scientific literature, there is a notable absence of studies specifically investigating benzo[c]isothiazol-3-amine derivatives as therapeutic agents for liver diseases or as inhibitors of the Farnesoid X Receptor (FXR). The FXR is a key nuclear receptor that regulates bile acid, lipid, and glucose metabolism, making it a prime target for liver conditions such as non-alcoholic fatty liver disease (NAFLD) and primary biliary cholangitis (PBC). pharmacompass.comdrugbank.com While agonists for FXR are in development for these conditions, the this compound scaffold has not been prominently featured in this research area. sciforum.net
However, toxicological studies on the related compound, 1,2-benzisothiazolin-3-one (BIT), indicate that the core benzisothiazole structure can interact with the liver. A subchronic oral toxicity study in beagle dogs using a paste containing 94.6% BIT (Proxel) resulted in adverse effects on liver function at higher doses. epa.gov These effects included increased absolute liver weight and significant alterations in clinical chemistry parameters, suggesting a biological interaction of the scaffold with hepatic tissues. epa.gov
Furthermore, the metabolism of approved drugs that contain the 1,2-benzisothiazole (B1215175) moiety, such as the antipsychotic Ziprasidone, occurs heavily in the liver, with its metabolites being identified in liver tissue. pharmacompass.comnih.gov This confirms that the scaffold can be present and processed within the liver, though this does not imply a therapeutic role in liver disease.
| Parameter | Observation at High Dose (50 mg/kg/day) | Implication |
|---|---|---|
| Absolute Liver Weight | Increased by 17% (both sexes) | Potential hepatomegaly or adaptive response. |
| Plasma Albumin | Decreased by 9-11% | Suggests altered hepatic protein synthesis. |
| Total Protein | Decreased by 7-13% | |
| Alanine Transaminase (ALT) | Decreased by 26-30% | Atypical finding, as ALT usually increases with liver damage. |
| Triglycerides | Increased by 30-49% | Indicates a potential disruption of lipid metabolism. |
Optimization of Pharmacological Profiles for Improved Efficacy and Selectivity
There is a lack of publicly available research focused on the optimization of the this compound scaffold to improve efficacy and selectivity specifically for liver disease therapies. Medicinal chemistry campaigns involving this heterocyclic system have been predominantly directed towards other therapeutic targets.
Prodrug Strategies and Their Evaluation
While extensive research on prodrugs of the this compound parent structure is limited, at least one derivative has been identified and evaluated as a prodrug in a molecular docking study. pnrjournal.compnrjournal.com
A silylated derivative, 1,2-Benzisothiazol-3-amine tbdms, has been described as a prodrug. pnrjournal.compnrjournal.com In this compound, a tert-butyldimethylsilyl (TBDMS) group is attached to the amine. The TBDMS group is a common protecting group in organic synthesis that can be cleaved under biological conditions, releasing the parent amine.
This specific prodrug was investigated for its potential to treat metabolic disorders. pnrjournal.com A computational study identified 1,2-Benzisothiazol-3-amine tbdms as a potential agonist of AMP-activated protein kinase (AMPK), a key cellular energy sensor. pnrjournal.compnrjournal.com The activation of AMPK is a therapeutic target for metabolic conditions like type 2 diabetes and insulin resistance, which are closely linked to liver health and diseases such as NAFLD. The study noted that this prodrug was shown to enhance metabolic activities in models of insulin resistance and prediabetes, suggesting a potential therapeutic application for the parent compound in metabolic syndromes following its release from the prodrug. pnrjournal.compnrjournal.com
| Prodrug Name | Parent Compound | Prodrug Moiety | Potential Target | Reported Biological Activity/Potential |
|---|---|---|---|---|
| 1,2-Benzisothiazol-3-amine tbdms | This compound | tert-butyldimethylsilyl (TBDMS) | AMP-activated protein kinase (AMPK) | AMPK agonist; enhances metabolic activities in insulin resistance and prediabetes models. pnrjournal.compnrjournal.com |
Structure Activity Relationship Sar Studies of Benzo C Isothiazol 3 Amine and Its Analogs
Impact of Substituent Modifications on Biological Efficacy
The therapeutic potential of benzo[c]isothiazol-3-amine analogs can be significantly altered by modifying different parts of the molecule, including the exocyclic amine group, the aromatic ring system, and through the fusion of additional ring systems.
The amine group at the 3-position of the benzo[c]isothiazole (B8754907) core is a critical determinant of biological activity. Studies on alkylaminoacyl derivatives have shown that modifications at this site can lead to compounds with significant local anesthetic properties. For instance, a series of alkylaminoacylamino-1,2-benzisothiazoles demonstrated notable infiltration and trunkular anesthesia activity.
Further investigations into the amine moiety's role in other therapeutic areas have yielded mixed results. In the context of Hsp90 C-Terminal Domain (CTD) inhibitors, a monomethylated analog of a benzothiazole (B30560) derivative showed almost unchanged potency compared to the primary amine, while the tertiary amine analog exhibited a slight decrease in activity jyoungpharm.org. This finding was unexpected, as many potent Hsp90 CTD inhibitors feature a tertiary amine jyoungpharm.org. This suggests that the optimal nature of the amine substituent is highly dependent on the specific biological target.
| Compound Class | Modification of Amine Group | Observed Biological Effect |
| 3-amino-benzo[d]isothiazole | Alkylaminoacyl derivatives | Local anesthetic action nih.govchalcogen.ro |
| Benzothiazole-based Hsp90 inhibitors | Monomethylated analog (secondary amine) | Potency similar to primary amine jyoungpharm.org |
| Benzothiazole-based Hsp90 inhibitors | Dimethylated analog (tertiary amine) | Slightly decreased activity jyoungpharm.org |
Substitutions on the benzene (B151609) ring of the benzo[c]isothiazole scaffold play a crucial role in modulating pharmacological effects. The position and nature of these substituents can influence the compound's interaction with biological targets. Literature on benzothiazole derivatives, a closely related class, reveals that substitutions at the C-2 and C-6 positions are particularly important for a variety of biological activities.
| Compound Series | Aromatic Substitution | Position | Impact on Activity |
| Benzothiazole-based Hsp90 inhibitors | 4-Chloroaniline | 6 | Component of potent compounds jyoungpharm.org |
| Benzohydrazide benzothiazoles | -NO2 | para-position of phenyl ring | Enhanced analgesic effects researchgate.net |
| Benzohydrazide benzothiazoles | -OH | para-position of phenyl ring | Lower analgesic activity researchgate.net |
| Benzothiazole-phenyl analogs | Trifluoromethyl groups | ortho and para positions | Well-tolerated by target enzymes benthamscience.com |
The incorporation of additional cyclic systems, either fused to the benzo[c]isothiazole core or attached as substituents, is a common strategy to enhance pharmacological activity and selectivity. The introduction of a piperidine ring, for instance, has been shown to be a valuable modification. In the development of Hsp90 inhibitors, a 4-(N-Boc-amino)piperidine was introduced at the 2-position of the benzothiazole ring to generate potent analogs jyoungpharm.org. Furthermore, benzothiazole-phenyl analogs incorporating a piperidine-4-carboxamide moiety have been evaluated as dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors benthamscience.com.
Fusion of heterocyclic rings such as pyrimidine and quinazoline to the benzothiazole scaffold has led to the discovery of compounds with in vitro antitumor and antiviral activities uokerbala.edu.iq. The synthesis of imidazo[2,1-b]benzothiazole derivatives, which represents a fusion of an imidazole ring, has also been explored to generate new biologically active compounds researchgate.net. These modifications can significantly alter the molecule's size, shape, and hydrogen bonding capacity, thereby influencing its interaction with target proteins.
Stereochemistry is a critical aspect of drug design, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. While specific studies on the stereochemistry of this compound are not extensively detailed in the reviewed literature, research on related benzothiazole derivatives highlights the importance of this factor.
For instance, the synthesis of specific stereoisomers of 2-substituted benzothiazole derivatives has been undertaken to evaluate their anticancer effects. Compounds such as 2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole and 2-((1S,2S)-2-((E)-4-fluorostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole were synthesized, where the (1S,2S) configuration indicates a specific spatial arrangement of the substituents on the cyclopentene ring nih.gov. The evaluation of these specific stereoisomers demonstrates that controlling the three-dimensional structure of the molecule is a key consideration in the design of bioactive benzothiazole analogs nih.gov. This principle is broadly applicable and suggests that the stereochemical configuration of substituents on any chiral center within a this compound analog could significantly influence its biological activity.
Identification of Key Structural Features Governing Target Selectivity and Potency
Through extensive SAR studies, specific molecular features have been identified that are crucial for the potency and selectivity of this compound analogs toward their biological targets.
Conversely, certain structural features were found to have a negative impact. The contributions from aromatic C-H groups and singly bonded nitrogen atoms were shown to be detrimental to the local anesthetic activity nih.govchalcogen.ro. These findings suggest that to enhance the local anesthetic properties of this class of compounds, medicinal chemists should focus on increasing molecular polarizability and polarity while potentially modifying or replacing aromatic C-H and single-bonded nitrogen moieties where possible. These determinants are crucial for the interaction of the compounds with voltage-gated sodium channels, the primary targets for local anesthetics nih.gov.
Structural Insights into Sigma Receptor Subtype Selectivity
Table 1: Sigma Receptor Binding Affinities of Selected Benzothiazolone Analogs
| Compound | R Group at Position 3 | R' Group at Position 6 | σ₁ Ki (nM) | σ₂ Ki (nM) | Selectivity (σ₂/σ₁) |
|---|---|---|---|---|---|
| 1 | 1-piperidinoethyl | propyl | 0.6 | 17.4 | 29 |
| 2 | 1-piperidinopropyl | propanoyl | 2.3 | 200.1 | 87 |
| 3 | azepine-containing side chain | Not specified | 0.56 | >560 | >1000 |
Note: This data is for benzothiazolone derivatives and not this compound. Data is illustrative of SAR trends in a related scaffold.
Computational Chemistry and in Silico Approaches in Benzo C Isothiazol 3 Amine Research
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For the Benzo[c]isothiazol-3-amine scaffold, QSAR studies can elucidate the key structural features that contribute to its desired pharmacological effects.
In a representative QSAR study on a series of 1,2-benzisothiazol-3-one derivatives, which are structurally related to this compound, researchers investigated their inhibitory activities against caspase-3, an enzyme implicated in apoptosis. nih.gov The study utilized the stepwise-multiple linear regression (SW-MLR) method to build a predictive model. The robustness of the model was indicated by a correlation coefficient (R²) of 0.91 for the training set and 0.59 for the test set. nih.gov Furthermore, the leave-one-out cross-validation correlation coefficient (Q²) was 0.80, signifying good predictive ability. nih.gov The analysis revealed that descriptors related to electronegativity, atomic masses, atomic van der Waals volumes, and specific atom-centered fragments were significant in determining the caspase-3 inhibitory activity. nih.gov
Table 1: Key Parameters in a Representative QSAR Study of Benzisothiazole Derivatives
| Parameter | Value | Significance |
|---|---|---|
| Correlation Coefficient (R²) | 0.91 (Training Set) | Indicates a strong correlation between the descriptors and the biological activity in the training data. nih.gov |
| Cross-Validation Coefficient (Q²) | 0.80 | Demonstrates the predictive power and robustness of the QSAR model. nih.gov |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is crucial for understanding the binding mode of this compound derivatives at their biological targets and for predicting their binding affinities.
In studies involving related benzothiazole (B30560) derivatives, molecular docking has been successfully used to investigate their interactions with various enzymes. For instance, docking studies of novel benzothiazole derivatives with the COX-2 enzyme have been performed to explore their anti-inflammatory potential. Similarly, the binding affinity of benzo[d]thiazol-2-amine derivatives with the Human Epidermal growth factor receptor (HER) enzyme has been evaluated using AutoDock Vina to assess their potential as anticancer agents.
For this compound, a typical molecular docking workflow would involve:
Preparation of the Receptor: Obtaining the 3D structure of the target protein, often from the Protein Data Bank (PDB), and preparing it by adding hydrogen atoms, assigning charges, and defining the binding site.
Preparation of the Ligand: Generating the 3D structure of the this compound derivative and optimizing its geometry.
Docking Simulation: Using a docking program (e.g., AutoDock, Glide, GOLD) to explore the conformational space of the ligand within the receptor's binding site and to score the different poses based on their predicted binding affinity.
Analysis of Results: Visualizing the top-ranked poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding.
The results of molecular docking can provide valuable insights into the structure-activity relationships of this compound derivatives and guide the design of new analogues with improved binding affinities.
Molecular Dynamics (MD) Simulations to Elucidate Binding Mechanisms
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. While molecular docking provides a static picture of the binding pose, MD simulations can reveal the stability of the complex, the role of solvent molecules, and the conformational changes that occur upon ligand binding.
For a promising this compound derivative identified through molecular docking, an MD simulation would typically be performed to:
Assess the stability of the predicted binding pose.
Calculate the binding free energy with greater accuracy using methods like MM/PBSA or MM/GBSA.
Investigate the flexibility of the ligand and the receptor's binding site.
Identify key residues that are crucial for maintaining the interaction.
In a study on benzothiazole-thiazole hybrids as potential p56lck inhibitors, MD simulations were used to understand the structural requirements for their inhibitory activity. Such simulations can provide a deeper understanding of the binding mechanism of this compound derivatives and can help in refining their design to achieve better therapeutic efficacy.
Prediction of Biological Activity Spectra (e.g., Prediction of Activity Spectra for Substances (PASS))
The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts the probable biological activities of a compound based on its chemical structure. The prediction is based on a training set of known compounds and their activities. The PASS algorithm analyzes the structure-activity relationships in this training set to predict a wide range of pharmacological effects and mechanisms of action for a new compound. bmc-rm.org
For a novel scaffold like this compound, the PASS tool can be used to:
Generate a hypothesis about its potential therapeutic applications.
Identify potential off-target effects and toxicities.
Prioritize experimental screening efforts.
The output of a PASS prediction is a list of potential biological activities with a corresponding probability to be active (Pa) and inactive (Pi). Activities with a high Pa value are considered more likely. For heterocyclic compounds, PASS has been used to predict a variety of biological activities, aiding in the early stages of drug discovery. mdpi.comresearchgate.net
Table 2: Hypothetical PASS Prediction for a this compound Derivative
| Predicted Activity | Pa | Pi |
|---|---|---|
| Anti-inflammatory | 0.850 | 0.012 |
| Kinase Inhibitor | 0.795 | 0.025 |
| Antifungal | 0.710 | 0.043 |
| CNS Depressant | 0.650 | 0.089 |
Note: This table is for illustrative purposes only and does not represent actual PASS prediction results.
Computational Toxicology and Safety Profile Prediction (e.g., DEREK)
Computational toxicology aims to predict the potential adverse effects of a compound using in silico methods. This is a critical step in the early stages of drug development to identify and eliminate compounds with a high risk of toxicity. DEREK (Deductive Estimation of Risk from Existing Knowledge) is an expert rule-based system that predicts the toxicity of a compound by identifying structural alerts, which are molecular substructures associated with specific toxicities. researchgate.net
For this compound, DEREK could be used to screen for a range of toxicological endpoints, including:
Mutagenicity
Carcinogenicity
Skin sensitization
Hepatotoxicity
Nephrotoxicity
The system works by matching the chemical structure of the query compound against a knowledge base of rules derived from published and proprietary toxicology data. If a structural alert is found, DEREK will provide a prediction of the likelihood of the toxicity and the reasoning behind it. For example, in silico evaluation of thiazolidinediones using DEREK Nexus has generated alerts for hepatotoxicity and mitochondrial dysfunction. iajps.com This information can be used to guide the design of safer analogues of this compound by modifying the parts of the molecule that trigger the toxicity alerts.
Virtual Affinity Fingerprints and Drug Profile Matching Techniques
Virtual affinity fingerprints are computational representations of a compound's predicted binding affinities against a panel of different protein targets. These fingerprints can be used in drug profile matching techniques to compare the predicted interaction profile of a new compound with those of known drugs. elte.hu This approach can be used for target fishing (identifying new targets for a compound) and for predicting the polypharmacology (the ability of a compound to interact with multiple targets) of a drug candidate. nih.gov
For this compound, a virtual affinity fingerprint could be generated by docking the compound against a large and diverse panel of protein structures. The resulting vector of binding scores would represent its predicted interaction profile. This profile could then be compared to a database of affinity fingerprints of known drugs using similarity metrics. A high similarity to the fingerprint of a known drug might suggest that the this compound derivative has a similar mechanism of action or therapeutic effect. This technique offers a powerful way to generate hypotheses about the biological function of novel compounds.
Protein-Ligand Interaction Profiling (PLIP) for Detailed Interaction Analysis
The Protein-Ligand Interaction Profiler (PLIP) is a tool for the automated detection and visualization of non-covalent interactions between proteins and ligands in 3D structures. bio.tools Following a molecular docking or MD simulation, PLIP can be used to perform a detailed analysis of the binding mode of a this compound derivative. researchgate.net
PLIP identifies a wide range of interactions, including:
Hydrogen bonds
Hydrophobic contacts
π-stacking
π-cation interactions
Salt bridges
Water bridges
Halogen bonds
The output from PLIP provides a comprehensive 2D representation of all the interactions between the ligand and the protein, highlighting the key residues involved in the binding. This detailed information is invaluable for understanding the molecular basis of the ligand's affinity and selectivity and for guiding further lead optimization efforts. For instance, if a particular hydrogen bond is identified as being crucial for the activity, medicinal chemists can design new derivatives that can form a stronger or more stable hydrogen bond at that position.
Preclinical Research and Translational Studies of Benzo C Isothiazol 3 Amine Derivatives
In Vitro Biological Evaluation
The preclinical assessment of novel chemical entities is foundational to drug discovery, providing the initial data on biological activity and mechanism of action. For derivatives of the benzo[c]isothiazol-3-amine scaffold, a range of in vitro studies have been undertaken to elucidate their therapeutic potential across various domains, including enzyme inhibition, cytotoxicity, antimicrobial efficacy, and effects on neural function. These laboratory-based assays are critical for identifying promising lead compounds for further development.
Enzyme Inhibition Assays and IC50/Ki Determination
Derivatives of the closely related benzothiazole (B30560) and benzoisoxazole scaffolds have demonstrated significant inhibitory activity against a variety of enzymes, suggesting the potential of this compound derivatives as enzyme inhibitors.
One key area of investigation has been neurodegenerative diseases. A series of novel benzothiazole derivatives were synthesized and evaluated for their inhibitory effects against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in the pathology of Alzheimer's disease. anadolu.edu.trfigshare.com Compound 4f from this series emerged as a particularly potent dual inhibitor, with IC50 values of 23.4 ± 1.1 nM against AChE and 40.3 ± 1.7 nM against MAO-B. anadolu.edu.trfigshare.com Another compound, 4m , also showed strong inhibition of both enzymes. nih.gov
In the context of metabolic and inflammatory diseases, 4-benzyloxybenzo[d]isoxazole-3-amine derivatives, structural isomers of the target scaffold, have been identified as potent and highly selective inhibitors of sphingomyelin (B164518) synthase 2 (SMS2). nih.govacs.org Compound 15w from this class exhibited an IC50 value of 0.10 µM against SMS2, with a selectivity of over 500-fold against the SMS1 isoform. acs.org
Furthermore, in the realm of antimicrobial research, new benzothiazole derivatives have been assessed for their ability to inhibit dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the folate synthesis pathway of bacteria. Three compounds, 16a-c , showed IC50 values comparable to the standard drug sulfadiazine (B1682646). Notably, compound 16b was the most active, with an IC50 value of 7.85 µg/mL, close to that of sulfadiazine (7.13 µg/mL). nih.gov
| Compound Class | Target Enzyme | Key Compound(s) | IC50 Value | Reference |
|---|---|---|---|---|
| Benzothiazole Derivatives | Acetylcholinesterase (AChE) | 4f | 23.4 ± 1.1 nM | anadolu.edu.trfigshare.com |
| Benzothiazole Derivatives | Monoamine Oxidase B (MAO-B) | 4f | 40.3 ± 1.7 nM | anadolu.edu.trfigshare.com |
| 4-Benzyloxybenzo[d]isoxazole-3-amine Derivatives | Sphingomyelin Synthase 2 (SMS2) | 15w | 0.10 µM | acs.org |
| Benzothiazole Derivatives | Dihydropteroate Synthase (DHPS) | 16b | 7.85 µg/mL | nih.gov |
Cell-Based Assays for Cytotoxicity and Pathway Modulation
Cell-based assays are instrumental in determining the cytotoxic potential of new compounds against cancer cell lines and in understanding their impact on cellular pathways. Several studies on benzothiazole derivatives have revealed promising anticancer activity.
A series of newly synthesized benzothiazole derivatives were evaluated for their cytotoxic effects on the human breast cancer MCF-7 cell line. nih.gov Four of these compounds (4, 5c, 5d, and 6b ) were found to be more potent than the reference drug cisplatin, exhibiting IC50 values of 8.64, 7.39, 7.56, and 5.15 µM, respectively, compared to cisplatin's IC50 of 13.33 µM. nih.gov The cytotoxic mechanism was linked to the regulation of free radicals, leading to tumor cell death. nih.gov
In another study, three different benzothiazole derivatives were tested against the human lung carcinoma cell line A549. jnu.ac.bd Compounds A (N-(6-nitrobenzo[d]thiazol-2-yl)acetamide) and C (6-nitrobenzo[d]thiazol-2-ol) demonstrated mild but noteworthy cytotoxic properties, with IC50 values of 68 µg/mL and 121 µg/mL, respectively. jnu.ac.bd
The modulation of specific cellular pathways has also been a focus of research. One study found that a promising benzothiazole compound induced G2/M cell cycle arrest in Colo205 cells. This was associated with a significant increase in p53 levels and an altered balance of Bcl-2 and Bax mitochondrial proteins, ultimately leading to apoptosis through the activation of caspases.
| Compound Class | Cell Line | Key Compound(s) | IC50 Value | Reference |
|---|---|---|---|---|
| Benzothiazole Derivatives | MCF-7 (Breast Cancer) | 6b | 5.15 µM | nih.gov |
| Benzothiazole Derivatives | MCF-7 (Breast Cancer) | 5c | 7.39 µM | nih.gov |
| Benzothiazole Derivatives | MCF-7 (Breast Cancer) | 5d | 7.56 µM | nih.gov |
| Benzothiazole Derivatives | MCF-7 (Breast Cancer) | 4 | 8.64 µM | nih.gov |
| Benzothiazole Derivative | A549 (Lung Cancer) | Compound A | 68 µg/mL | jnu.ac.bd |
| Benzothiazole Derivative | A549 (Lung Cancer) | Compound C | 121 µg/mL | jnu.ac.bd |
Microbial Growth Inhibition Studies (e.g., Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC))
The antimicrobial properties of this compound analogues have been extensively investigated, with many derivatives of the related benzothiazole scaffold showing significant activity against a variety of bacterial and fungal pathogens. These studies typically determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death.
One study on benzothiazole derivatives bearing an amide moiety found that compound A07 displayed broad-spectrum antimicrobial activity. It showed MIC values of 15.6 µg/mL against Staphylococcus aureus, 7.81 µg/mL against Escherichia coli, 15.6 µg/mL against Salmonella typhi, and 3.91 µg/mL against Klebsiella pneumoniae. rsc.org
In another investigation, a series of nineteen thiazolidinone derivatives with a benzothiazole ring were synthesized and evaluated. These compounds demonstrated antibacterial activity with MIC values ranging from 0.12 to 0.75 mg/mL and MBC values from 0.25 to >1.00 mg/mL against a panel of bacteria. nih.gov
Further research into heteroaryl derivatives of benzothiazole revealed moderate antibacterial activity, with compound 2j being the most potent, showing MIC and MBC values in the ranges of 0.23–0.94 mg/mL and 0.47–1.88 mg/mL, respectively. nih.gov Another study highlighted compound 16c as having superior activity against S. aureus, with an MIC of 0.025 mM, outperforming standard drugs. nih.gov
Antifungal activity has also been a key area of research. Benzoxazole and benzothiazole derivatives were synthesized and evaluated against eight phytopathogenic fungi. Compound 6h , a benzothiazole derivative, significantly inhibited the mycelial growth of F. graminearum, F. solani, and C. gloeosporioides, with IC50 values of 23.39, 15.55, and 29.61 µg/mL, respectively. mdpi.com
| Compound Class | Microorganism | Key Compound | MIC | MBC | Reference |
|---|---|---|---|---|---|
| Benzothiazole-amide Derivative | E. coli | A07 | 7.81 µg/mL | - | rsc.org |
| Benzothiazole-amide Derivative | K. pneumoniae | A07 | 3.91 µg/mL | - | rsc.org |
| Benzothiazole-thiazolidinone Derivatives | Various Bacteria | - | 0.12–0.75 mg/mL | 0.25–>1.00 mg/mL | nih.gov |
| Heteroaryl Benzothiazole Derivative | Various Bacteria | 2j | 0.23–0.94 mg/mL | 0.47–1.88 mg/mL | nih.gov |
| Benzothiazole Derivative | S. aureus | 16c | 0.025 mM | - | nih.gov |
| Benzothiazole Derivative (Antifungal) | F. solani | 6h | 15.55 µg/mL (IC50) | - | mdpi.com |
Nerve Conduction Studies (e.g., Isolated Peroneal Nerve of Frog)
The potential for this compound derivatives to modulate neural activity has been explored through electrophysiological studies. Research into alkylaminoacyl derivatives of 3-amino-benzo-[d]-isothiazole has specifically investigated their local anesthetic properties. researchgate.netnih.gov
In these studies, the local anesthetic action was evaluated in vitro using an isolated peroneal nerve preparation from a frog. The primary endpoint was the effect of the compounds on the evoked compound action potential (CAP), which is a measure of the collective response of all nerve fibers in the nerve trunk. The time taken for each compound to reduce the amplitude of the CAP was used to assess its local anesthetic activity, with lidocaine (B1675312) serving as a reference compound. researchgate.netnih.gov
The results of these investigations categorized the tested compounds into three distinct groups based on their activity profile:
Compounds with action similar to lidocaine: These derivatives demonstrated a potency and onset of action comparable to the standard local anesthetic.
Compounds with action lower than lidocaine: This group of derivatives exhibited a weaker or slower-acting nerve block compared to lidocaine.
Compounds causing irreversible block: A third group of compounds was able to completely block the evoked CAP. However, unlike standard local anesthetics, the nerve function did not recover after the compound was washed out and replaced with normal saline, indicating a potential for neurotoxicity or an irreversible mode of action. researchgate.netnih.gov
These findings suggest that the 3-amino-benzoisothiazole scaffold can be chemically modified to produce compounds with significant effects on nerve conduction. researchgate.netnih.gov
In Vivo Pharmacological Assessment in Animal Models
Following promising in vitro results, the evaluation of lead compounds in relevant animal models is a critical step in preclinical research. This phase aims to confirm the biological activity observed in laboratory assays and to provide initial insights into the compound's behavior in a complex physiological system.
Models for Chronic Inflammatory Conditions (e.g., db/db mice)
The in vivo efficacy of this compound analogues has been demonstrated in models of chronic inflammation, a key pathological feature of diseases such as type 2 diabetes and atherosclerosis. A study focused on 4-benzyloxybenzo[d]isoxazole-3-amine derivatives, which are potent and selective inhibitors of sphingomyelin synthase 2 (SMS2), an enzyme implicated in chronic inflammation-associated diseases. nih.govacs.org
The in vivo anti-inflammatory effects of a lead compound from this series, 15w , were assessed in the db/db mouse model . These mice have a mutation in the leptin receptor gene, leading to obesity, insulin (B600854) resistance, and a state of chronic low-grade inflammation, making them a well-established model for studying type 2 diabetes and its inflammatory complications. nih.gov
In this study, compound 15w was administered orally to db/db mice for a period of six weeks. The results demonstrated that the compound significantly attenuated chronic inflammation in these animals. nih.gov This finding provides the first evidence that a selective SMS2 inhibitor can effectively reduce chronic inflammation in an in vivo model of type 2 diabetes. acs.org The study highlights the therapeutic potential of this class of compounds for treating chronic inflammatory conditions. nih.govacs.org
Models for Neuropsychiatric Disorders (e.g., Apomorphine (B128758) and MK-801 mice for schizophrenia, Parkinson's disease models)
Derivatives of this compound have been the subject of significant preclinical investigation for their potential therapeutic applications in a range of neuropsychiatric disorders. Animal models that mimic the symptoms of schizophrenia and Parkinson's disease are crucial in evaluating the antipsychotic and neuroprotective potential of these compounds.
In models of schizophrenia, the dopamine (B1211576) agonist apomorphine is frequently used to induce stereotyped behaviors in rodents, which are considered analogous to the positive symptoms of schizophrenia. Lurasidone (B1662784), a well-established antipsychotic agent and a this compound derivative, has demonstrated efficacy in these models. Specifically, lurasidone has been shown to potently inhibit apomorphine-induced stereotyped behavior in rats, an effect predictive of its antipsychotic activity. nih.gov Similarly, ziprasidone (B1663615), another derivative, has been evaluated in apomorphine-induced climbing behavior in mice, a model widely used for screening antipsychotic drugs. cpn.or.kr The antagonism of this behavior by ziprasidone further supports the antipsychotic potential of this class of compounds. cpn.or.krnih.gov
The N-methyl-D-aspartate (NMDA) receptor antagonist MK-801 is utilized to create animal models that replicate both the positive and negative symptoms, as well as the cognitive deficits associated with schizophrenia. Research on ziprasidone in MK-801-treated mice has shown its potential to address cognitive impairments relevant to the disorder.
With regard to Parkinson's disease, the investigation of this compound derivatives has been more complex. While psychosis can be a complication of Parkinson's disease treatment, the motor side effects of antipsychotic medications are a significant concern. Studies and clinical observations on ziprasidone for psychosis in Parkinson's disease have yielded mixed results. nih.govnih.gov Some reports suggest it can be effective and well-tolerated, while others indicate a risk of worsening motor symptoms. nih.govnih.govdrugs.com One study in an experimental mouse model of Parkinson's disease suggested that a moderate dose of ziprasidone did not worsen tremors or grip strength, though it could elicit motor deficits on a rotarod test at both low and high doses. imrpress.com Lurasidone has also been associated with drug-induced parkinsonism in some patients, highlighting the need for careful consideration of the risk-benefit profile in this population. researchgate.netnih.gov
The 6-hydroxydopamine (6-OHDA) animal model is a widely used tool for studying the pathology of Parkinson's disease and for evaluating potential therapeutic agents. nih.govcriver.comgempharmatech.comnih.govresearchgate.netmdpi.com This model involves the selective destruction of dopaminergic neurons, mimicking a key feature of the disease. While specific studies on a broad range of this compound derivatives in the 6-OHDA model are not extensively detailed in the available literature, the known interactions of derivatives like ziprasidone and lurasidone with the dopaminergic system underscore the relevance of this model for future investigations into their potential neuroprotective or symptomatic effects in Parkinson's disease.
Table 1: Effects of this compound Derivatives in Neuropsychiatric Models
| Compound | Model | Species | Observed Effects |
|---|---|---|---|
| Lurasidone | Apomorphine-induced stereotypy | Rat | Potent inhibition of stereotyped behavior nih.gov |
| Ziprasidone | Apomorphine-induced climbing | Mouse | Antagonism of climbing behavior cpn.or.kr |
| Ziprasidone | Experimental Parkinson's Model | Mouse | No worsening of tremors at moderate doses; potential for motor deficits imrpress.com |
Infectious Disease Models and Anti-virulence Strategies
While direct studies on this compound derivatives in infectious disease models focusing on anti-virulence strategies are limited in the readily available literature, significant research has been conducted on the structurally related benzothiazole derivatives. These studies provide valuable insights into the potential antimicrobial and anti-virulence properties that could be explored in this compound derivatives.
Benzothiazole derivatives have demonstrated a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi. nih.govnih.govresearchgate.net Their efficacy has been attributed to several mechanisms, including the inhibition of essential microbial enzymes.
A promising and contemporary approach to combatting infectious diseases is the development of anti-virulence therapies. Instead of directly killing the pathogens, which can drive the development of antibiotic resistance, anti-virulence strategies aim to disarm them by inhibiting the expression of virulence factors. One of the key regulatory systems for virulence in many bacteria is quorum sensing (QS). QS is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. This system controls a variety of virulence factors, including biofilm formation and toxin production.
Several studies have highlighted the potential of benzothiazole derivatives as anti-quorum sensing agents. By interfering with QS systems, these compounds can inhibit the production of virulence factors and reduce the pathogenicity of bacteria. For instance, certain benzothiazole derivatives have been shown to suppress QS-regulated virulence factors such as biofilm formation, the production of extracellular polysaccharides and enzymes, and flagellar motility.
Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. The ability of some benzothiazole derivatives to inhibit biofilm formation represents a significant step towards developing novel therapies for chronic and persistent infections.
Given the structural similarities between benzothiazoles and this compound, it is plausible that derivatives of the latter could also exhibit similar anti-virulence properties. Future research in this area could focus on synthesizing and screening this compound derivatives for their ability to inhibit quorum sensing and biofilm formation in clinically relevant pathogens.
Table 2: Anti-virulence Activities of Structurally Related Benzothiazole Derivatives
| Activity | Target | Key Findings |
|---|---|---|
| Antimicrobial | Various bacteria and fungi | Broad-spectrum activity demonstrated nih.govnih.govresearchgate.net |
| Anti-Quorum Sensing | Bacterial communication systems | Inhibition of virulence factor expression |
| Anti-Biofilm | Bacterial communities | Prevention of biofilm formation |
Assessment of Oral Bioavailability and Pharmacokinetics (PK)
The clinical utility of any therapeutic agent is heavily dependent on its pharmacokinetic profile, including its oral bioavailability. Several approved antipsychotic drugs are derivatives of this compound, and their pharmacokinetic properties have been extensively studied.
Lurasidone: Lurasidone exhibits relatively low oral bioavailability. nih.gov Its absorption is significantly influenced by food, with administration alongside a meal substantially increasing its bioavailability. Lurasidone is metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.
Ziprasidone: The oral bioavailability of ziprasidone is approximately 60% when taken with food. nih.gov Similar to lurasidone, co-administration with a meal enhances its absorption. Ziprasidone undergoes extensive metabolism, with only a small fraction of the drug being excreted unchanged. Its mean terminal half-life is around 7 hours. researchgate.net
Perospirone: Perospirone is characterized by rapid absorption and elimination. imrpress.com It is metabolized to an active metabolite, hydroxyperospirone, which is found at higher concentrations in the plasma than the parent compound and is believed to contribute significantly to its antipsychotic effect. imrpress.com
The pharmacokinetic parameters of these derivatives can vary between individuals and can be influenced by factors such as genetics, co-administered medications that affect CYP3A4 activity, and the presence of food. The development of novel formulations, such as self-nanoemulsifying drug delivery systems (SNEDDS), has been explored to enhance the oral bioavailability of compounds like lurasidone and to reduce the food effect.
Table 3: Pharmacokinetic Parameters of Approved this compound Derivatives
| Compound | Oral Bioavailability | Key Pharmacokinetic Features |
|---|---|---|
| Lurasidone | Low, significantly increased with food nih.gov | Metabolized by CYP3A4 |
| Ziprasidone | ~60% with food nih.gov | Extensively metabolized, ~7-hour half-life researchgate.net |
| Perospirone | Rapidly absorbed and eliminated imrpress.com | Has a major active metabolite imrpress.com |
Advanced Applications and Future Research Directions of the Benzo C Isothiazol 3 Amine Scaffold
The benzoisothiazole core, a versatile heterocyclic system, is a cornerstone in the development of innovative materials and therapeutic agents. While much of the existing research has centered on the benzo[d]isothiazole isomer, the unique structural attributes of the Benzo[c]isothiazol-3-amine scaffold present intriguing possibilities for advanced applications. This article explores the burgeoning potential of this compound in materials science, catalysis, and medicine, underpinned by novel synthetic strategies and the exploration of new biological targets.
Q & A
Q. What are the standard synthetic routes for preparing Benzo[c]isothiazol-3-amine, and how can reaction conditions be optimized?
this compound can be synthesized via cyclocondensation reactions or halogen-mediated cyclization. For example, a method adapted from benzothiazole synthesis involves reacting aniline derivatives with potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid under controlled temperatures (<10°C) to minimize side reactions . Optimization may include adjusting stoichiometry, solvent polarity (e.g., THF or acetonitrile), and catalytic bases (e.g., NaH) to improve yield and purity .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
Key techniques include:
- NMR spectroscopy : To confirm regiochemistry and substituent positions (e.g., distinguishing between benzo[c] and benzo[d] isomers) .
- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
- HPLC : To assess purity, especially when synthesizing derivatives with reactive sites (e.g., nitro or sulfonyl groups) .
Q. How can researchers evaluate the bioactivity of this compound derivatives in preliminary assays?
In vitro screening against bacterial or cancer cell lines is common. For example, derivatives can be tested against species like Staphylococcus aureus (Sp1) or Escherichia coli (Sp3) using agar diffusion assays, with activity quantified via inhibition zone measurements (e.g., Entry 3a in shows 12 mm inhibition against Sp1) . Dose-response curves (IC₅₀) and cytotoxicity assays (e.g., MTT) are critical for validating selectivity .
Advanced Research Questions
Q. How do structural modifications (e.g., nitro or aryl groups) impact the pharmacological properties of this compound?
Functionalization at the 5-position (e.g., 5-nitro substitution) enhances electrophilicity, potentially improving DNA intercalation or enzyme inhibition. For instance, 5-nitrothis compound (Entry 31 in ) may exhibit increased cytotoxicity due to nitro group redox activity. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like topoisomerase II .
Q. What strategies resolve contradictions in bioactivity data across studies?
Discrepancies in activity (e.g., Entry 3a vs. 3c in ) may arise from variations in assay conditions (pH, incubation time) or cell line genetic backgrounds. Meta-analysis using standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., flow cytometry for apoptosis) can clarify mechanisms .
Q. How can structure-activity relationships (SAR) guide the design of novel this compound derivatives?
SAR studies reveal that electron-withdrawing groups (e.g., -CF₃) at the 5-position enhance antimicrobial activity, while bulky substituents (e.g., aryl rings) improve anticancer potency by increasing lipophilicity (see Entries 3f and 3g in ) . QSAR models using Hammett constants or logP values can further refine predictions .
Q. What are the mechanistic insights into the reactivity of this compound in multi-step syntheses?
Key steps include:
Q. What challenges arise in purifying this compound derivatives, and how are they addressed?
High-polarity intermediates may require silica gel chromatography (hexane/EtOAC gradients) or recrystallization (ethanol/water mixtures). For example, describes recrystallization from ethanol to isolate benzothiazol-2-amine derivatives . Impurities from bromination byproducts can be removed via TFA-mediated deprotection .
Methodological Considerations
Q. How should researchers design experiments to assess the stability of this compound under physiological conditions?
- pH stability : Incubate compounds in buffers (pH 2–9) and monitor degradation via HPLC .
- Thermal stability : Use TGA/DSC to determine decomposition temperatures .
- Light sensitivity : Conduct UV-Vis spectroscopy under controlled lighting .
Q. What computational tools are recommended for predicting the ADMET properties of this compound derivatives?
Tools like SwissADME or ADMETLab can predict bioavailability, CYP450 interactions, and toxicity. For example, logP values >3.5 may indicate blood-brain barrier penetration, relevant for neuroleptic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
